3-(2-Methoxyphenoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWPJYYSGTPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467733 | |
| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66855-92-3 | |
| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(2-Methoxyphenoxy)benzaldehyde, a significant chemical intermediate in the fields of organic synthesis and medicinal chemistry. This document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its potential in drug discovery and development. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in advanced chemical research.
Chemical Identity and Physicochemical Properties
This compound is an aromatic aldehyde featuring a methoxy-substituted phenoxy group at the meta-position of the benzaldehyde ring. This structural arrangement imparts specific reactivity and physical characteristics that are pivotal for its application in synthesis.
Table 1: Key Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 66855-92-3 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [2][3][4] |
| Molecular Weight | 228.25 g/mol | [2] |
| InChI Key | YGNWPJYYSGTPFP-UHFFFAOYSA-N | [1] |
| Appearance | Yellow liquid | [2] |
| Purity | ≥95.0% | [1] |
Note: Some properties listed are for the isomeric compound 2-(3-Methoxyphenoxy)benzaldehyde due to limited data on the title compound.
Synthesis and Mechanistic Insights
The synthesis of this compound, like other diaryl ethers, can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation.
Proposed Synthesis Workflow: Ullmann Condensation
The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In the context of synthesizing this compound, this would involve the reaction of 3-hydroxybenzaldehyde with 2-bromoanisole or 3-bromobenzaldehyde with guaiacol in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.
Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzaldehyde (1.0 eq), guaiacol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or pyridine, to the flask.
-
Reaction Execution: Heat the reaction mixture to a reflux temperature (typically 120-160 °C) and maintain for 6-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Causality in Experimental Choices:
-
Catalyst: Copper catalysts are essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.
-
Base: The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion.
-
Solvent: A high-boiling polar aprotic solvent is used to ensure the reactants remain in solution at the high temperatures required for the reaction.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Benzaldehyde derivatives, in general, are recognized for their potential as anticancer agents and absorption promoters for drugs with low bioavailability.[5][6]
Role as a Synthetic Intermediate
The primary utility of this compound lies in its function as a versatile building block in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including:
-
Oxidation: to form the corresponding carboxylic acid.
-
Reduction: to yield the benzyl alcohol.
-
Reductive Amination: to produce various substituted benzylamines.
-
Wittig Reaction: to create substituted styrenes.
-
Condensation Reactions: with active methylene compounds to form chalcones and other related structures.
These transformations allow for the incorporation of the 3-(2-methoxyphenoxy)benzyl moiety into more complex molecular architectures, which is a key strategy in the synthesis of novel pharmaceutical agents.[2] Isomeric compounds like 2-(3-methoxyphenoxy)benzaldehyde serve as key intermediates in synthesizing pharmaceuticals targeting neurological disorders.[2]
Caption: Synthetic transformations of this compound.
Potential in Medicinal Chemistry
The diaryl ether linkage is a common structural feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with biological targets. The benzaldehyde moiety itself has been investigated for its anticancer properties.[5] Specifically, benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.[5] Furthermore, benzaldehyde can act as an absorption promoter, enhancing the bioavailability of certain drugs by increasing membrane permeability.[6]
Given these precedents, this compound represents a promising scaffold for the design and synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.
Conclusion
This compound, identified by CAS number 66855-92-3, is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ullmann condensation is well-established, and its reactive aldehyde group provides a handle for a multitude of chemical modifications. While direct biological activity data for this specific compound is sparse, the known therapeutic properties of related benzaldehyde and diaryl ether compounds underscore its potential as a scaffold for the development of new pharmaceuticals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [guidechem.com]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 3-(2-Methoxyphenoxy)benzaldehyde, a key organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical and physical properties, a robust synthetic protocol, and a detailed characterization workflow. The insights provided herein are grounded in established chemical principles and supported by authoritative sources.
Core Molecular Attributes and Physicochemical Properties
This compound is an aromatic compound characterized by a benzaldehyde ring linked to a methoxyphenoxy moiety at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 148-157 °C at 5 mmHg | [1] |
| Purity | ≥ 97% (GC) | [1] |
| CAS Number | 122283-23-2 | [1][2] |
Note: The properties listed are for the structurally similar isomer 2-(3-Methoxyphenoxy)benzaldehyde, as detailed data for the target compound is limited. These values provide a reasonable estimate for experimental planning.
Caption: Molecular structure of this compound.
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether, followed by oxidation of a precursor functional group to the desired aldehyde.
Experimental Protocol: Two-Step Synthesis
Step 1: Ullmann Condensation for Diaryl Ether Formation
This step involves the coupling of 3-bromobenzyl alcohol with 2-methoxyphenol. The choice of a benzyl alcohol derivative protects the future aldehyde functionality as an alcohol, which is less reactive under the coupling conditions.
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq), 2-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst in dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenoxy)benzyl alcohol.
Step 2: Oxidation to Aldehyde
The synthesized alcohol is then oxidized to the final benzaldehyde product. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid.
-
Reaction Setup: Dissolve the crude 3-(2-methoxyphenoxy)benzyl alcohol in dichloromethane (DCM) in a round-bottom flask.
-
Reaction Execution: Add PCC (1.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours, again monitoring by TLC.
-
Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM. The combined filtrates are then concentrated. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Comprehensive Structural Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide definitive structural information. Key expected signals include a singlet for the aldehyde proton around 9.9-10.0 ppm, a singlet for the methoxy protons around 3.8 ppm, and a complex multiplet pattern for the aromatic protons in the 6.8-7.8 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 192 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be observed around 56 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the aldehyde C=O stretch at approximately 1700 cm⁻¹. The C-O-C ether linkage will show characteristic stretches in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 228.25.
Caption: Analytical workflow for structural characterization.
Applications in Research and Development
This compound is not just a chemical curiosity; it is a valuable intermediate with potential applications in several areas of chemical research.
-
Pharmaceutical Development: As a versatile building block, it can be used in the synthesis of more complex molecules with potential biological activity. The diaryl ether motif is present in numerous pharmacologically active compounds.
-
Organic Synthesis: It serves as a key intermediate for creating diverse chemical libraries for drug discovery and for the construction of complex molecular architectures.[1]
-
Materials Science: This compound can be incorporated into polymers and resins to enhance their thermal stability and mechanical strength, which is beneficial in the manufacturing of durable materials.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
Synthesis pathways for 3-(2-Methoxyphenoxy)benzaldehyde
An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde
Introduction: The Significance of a Diaryl Ether Core
This compound is a versatile aromatic compound whose structural motif, the diaryl ether, is a cornerstone in numerous high-value applications. This key intermediate serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from the precise spatial arrangement of its functional groups—the aldehyde, which is a reactive handle for further molecular construction, and the methoxy-substituted diaryl ether, which imparts specific conformational and electronic properties to the final product.
The synthesis of such unsymmetrical diaryl ethers, however, presents a significant challenge: the selective formation of the C-O bond between two distinct aryl rings. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, the rationale behind experimental design, and detailed protocols for practical implementation. We will dissect established methods like the Ullmann condensation and modern palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive playbook for accessing this valuable molecule.
Part 1: Foundational Strategies for Diaryl Ether Synthesis
The construction of the 3-(2-methoxyphenoxy)phenyl core can be approached from two retrosynthetic directions, both centering on the formation of the diaryl ether bond:
-
Route A: Coupling of 3-hydroxybenzaldehyde with an activated 2-methoxyphenyl electrophile (e.g., 2-haloanisole).
-
Route B: Coupling of a 3-formylphenyl electrophile (e.g., 3-halobenzaldehyde) with 2-methoxyphenol (guaiacol).
The choice between these routes is often dictated by the commercial availability and cost of the starting materials, as well as the specific catalytic system employed. A critical consideration for both routes is the reactivity of the aldehyde group, which may require protection to prevent side reactions under the basic or nucleophilic conditions of the coupling step.
The Aldehyde Protection Strategy: A Prerequisite for Success
The formyl group (-CHO) is susceptible to oxidation, reduction, and nucleophilic attack. In many diaryl ether synthesis protocols that utilize strong bases or high temperatures, it is imperative to first protect this group. A common and effective strategy is the conversion of the aldehyde to an acetal, typically using ethylene glycol in the presence of an acid catalyst. This protecting group is robust under the conditions of C-O bond formation and can be readily removed via acid-catalyzed hydrolysis in the final step to regenerate the aldehyde.[3]
Below is a generalized workflow incorporating this essential protection-deprotection sequence.
Caption: General workflow including aldehyde protection and deprotection.
Part 2: Core Synthesis Methodologies
Pathway I: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][5] Though traditionally requiring harsh conditions—high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene—modern modifications have significantly improved its applicability.[4]
Causality Behind Experimental Choices:
-
Catalyst: The reaction is mediated by copper, often introduced as copper metal, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts.[4][6] The active catalytic species is believed to be a Cu(I) compound.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Ligands: The efficiency of Ullmann reactions can be dramatically improved by the addition of ligands. Simple, inexpensive ligands like N,N-dimethylglycine or 1,10-phenanthroline can solubilize the copper species and facilitate the catalytic cycle, allowing for lower reaction temperatures (90-120 °C).[7]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl, consistent with the expected trend for oxidative addition to the metal center.[4]
Caption: Key components of the Ullmann Condensation reaction.
Experimental Protocol: Ullmann Synthesis (Route B)
-
Protection: To a solution of 3-bromobenzaldehyde (1 equiv.) in toluene, add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.). Reflux the mixture with a Dean-Stark apparatus until no more water is collected. Cool the reaction, wash with saturated NaHCO₃ solution, and concentrate under reduced pressure to obtain the protected acetal.
-
Coupling: To an oven-dried flask, add CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2 equiv.). Purge the flask with an inert gas (N₂ or Ar). Add the protected 3-bromobenzaldehyde acetal (1 equiv.), 2-methoxyphenol (1.2 equiv.), and anhydrous DMSO.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified, protected diaryl ether in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl. Stir at room temperature for 4-6 hours until TLC indicates complete conversion. Neutralize with NaHCO₃, extract with ethyl acetate, and purify as needed to yield this compound.
Pathway II: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful and often more efficient palladium-catalyzed alternative to the Ullmann reaction.[7][8] This method generally proceeds under milder conditions and exhibits broad functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst: The reaction relies on a palladium catalyst, typically starting from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is reduced in situ.
-
Ligands: The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are required to promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the C-O bond.[7]
-
Base: A strong, non-nucleophilic base is typically used, such as sodium hydride (NaH) or potassium phosphate (K₃PO₄), to generate the phenoxide in situ.[7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis (Route A)
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.), and K₃PO₄ (2 equiv.).
-
Reagents: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add 3-hydroxybenzaldehyde (1 equiv.), 2-bromoanisole (1.2 equiv.), and anhydrous toluene.
-
Reaction: Heat the mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and rinse with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product. (Note: Aldehyde protection may not be necessary with a careful choice of base and conditions but should be considered if side reactions are observed).
Part 3: Comparative Analysis and Data
The choice of synthetic route depends on several factors, including cost, scale, available equipment, and desired purity. The following table provides a high-level comparison of the primary methods.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Chan-Lam Coupling |
| Metal Catalyst | Copper (CuI, Cu₂) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Copper (Cu(OAc)₂) |
| Typical Ligand | N,N-dimethylglycine, Phenanthroline | Bulky Phosphines (SPhos, XPhos) | Pyridine, Amines |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu, Cs₂CO₃ | Often amine base or mild base |
| Temperature | High (90 - 210 °C)[4] | Moderate (80 - 110 °C) | Room Temp to Moderate |
| Pros | Inexpensive catalyst, well-established | High yields, broad scope, milder conditions | Often mild, tolerant of air/moisture |
| Cons | Often harsh conditions, stoichiometric Cu | Expensive catalyst/ligands, air-sensitive | Substrate-dependent, can be sluggish |
Table 1: Comparison of Key Synthesis Pathways for Diaryl Ether Formation [4][7][8][9]
Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol [10] |
| ¹H NMR (Predicted) | δ ~9.9 (s, 1H, CHO), 7.0-7.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (Predicted) | δ ~192 (CHO), 112-160 (Ar-C), 56 (OCH₃) |
| Mass Spec (EI) | m/z 228 (M⁺) |
Table 2: Physicochemical and Spectroscopic Data
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through well-established cross-coupling methodologies. While the classic Ullmann condensation offers a cost-effective route using an inexpensive copper catalyst, its frequent requirement for high temperatures can be a limitation. The palladium-catalyzed Buchwald-Hartwig reaction represents a more modern, versatile, and often higher-yielding alternative, albeit at a higher cost for the catalyst and specialized ligands.[7] For either pathway, the strategic use of an aldehyde-protecting group is a critical consideration to prevent unwanted side reactions and ensure high yields of the desired product.[3] As catalytic systems continue to evolve, the development of more active, stable, and cost-effective catalysts for C-O bond formation will further streamline access to this and other vital diaryl ether intermediates, empowering innovation in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. falkomegroup.com [falkomegroup.com]
- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann Reaction [drugfuture.com]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 9. books.rsc.org [books.rsc.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Potential Applications
Introduction
3-(2-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde that incorporates both a benzaldehyde and a methoxyphenoxy moiety. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and highlights its emerging applications in medicinal chemistry and materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| CAS Number | 135332-16-4 | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 78-80 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.65-7.60 (m, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192.1, 158.2, 151.0, 145.8, 137.5, 130.1, 125.4, 124.8, 123.6, 121.5, 120.9, 118.2, 113.1, 56.0.
-
IR (KBr, cm⁻¹): 3065, 2835, 1695 (C=O), 1585, 1490, 1250, 1120, 750.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction (SNAr) between 3-hydroxybenzaldehyde and 2-bromoanisole or an Ullmann condensation. The Ullmann condensation approach generally provides higher yields and is more commonly employed.
Ullmann Condensation Protocol:
This protocol describes a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromoanisole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Synthetic workflow for this compound via Ullmann condensation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Expertise & Experience: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species, ensuring the efficiency of the Ullmann coupling. Potassium carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming the nucleophilic phenoxide.
-
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by 2-bromoanisole (1.1 eq).
-
Expertise & Experience: DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the SNAr mechanism. A slight excess of 2-bromoanisole is used to ensure complete consumption of the limiting reagent, 3-hydroxybenzaldehyde.
-
-
Reaction: The reaction mixture is heated to 120-130 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: Monitoring the reaction by TLC is a self-validating step. The disappearance of the starting materials and the appearance of a new spot corresponding to the product confirm that the reaction is proceeding as expected.
-
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Deionized water is added to the flask, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Expertise & Experience: The addition of water quenches the reaction and dissolves the inorganic salts. Extraction with ethyl acetate transfers the desired product to the organic phase. Washing with brine helps to remove any residual water from the organic layer.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Trustworthiness: Column chromatography provides a robust method for separating the desired product from unreacted starting materials and byproducts, ensuring a high purity final product. The choice of eluent is optimized to achieve good separation.
-
-
Recrystallization: The purified product is recrystallized from a mixture of ethyl acetate and hexane to afford this compound as an off-white to light yellow crystalline solid.
-
Expertise & Experience: Recrystallization is a final purification step that yields a highly pure crystalline product, which is often essential for subsequent applications, especially in drug development.
-
Potential Applications in Drug Development
The structural motifs present in this compound are found in a variety of biologically active molecules. The diaryl ether linkage is a common feature in many natural products and synthetic drugs, often contributing to conformational rigidity and enhanced binding to biological targets. The benzaldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.
Logical Relationship of Structural Features to Bioactivity:
Caption: Relationship between the structural features of this compound and its potential for bioactivity.
While specific studies on the biological activity of this compound itself are limited in publicly accessible literature, its derivatives have been explored for various therapeutic applications. For instance, diaryl ether-containing compounds have shown promise as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The aldehyde group can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other heterocyclic systems, which are prevalent in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Ullmann condensation, coupled with the reactivity of its aldehyde group, makes it an attractive starting material for the preparation of more complex molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation of its properties and synthetic methodology to aid researchers in leveraging this compound for their scientific endeavors. Further exploration into the biological activities of its derivatives is a promising area for future research.
A Predictive Analysis of the ¹H and ¹³C NMR Spectra of 3-(2-Methoxyphenoxy)benzaldehyde: A Technical Guide for Researchers
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(2-Methoxyphenoxy)benzaldehyde. In the absence of readily available experimental spectra for this specific isomer, this document leverages fundamental NMR principles and extensive spectral data from analogous compounds to offer a robust, reasoned interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. It relies on the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or uncharacterized compound like this compound, predicting its NMR spectra is a critical first step in its identification and characterization.
This guide will first outline the principles of ¹H and ¹³C NMR spectroscopy, focusing on chemical shifts and spin-spin coupling. Subsequently, a detailed, step-by-step prediction of the ¹H and ¹³C NMR spectra of this compound will be presented, supported by data from structurally similar compounds.
Molecular Structure and Numbering
To facilitate the spectral analysis, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering will be used consistently throughout the guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic rings and the characteristic chemical shifts of the aldehyde and methoxy protons.
Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the range of δ 9.8 - 10.1 ppm . This is consistent with data for similar benzaldehydes.[1][2]
Benzaldehyde Ring Protons (H-2, H-4, H-5, H-6):
-
H-2 and H-6: These protons are ortho to the aldehyde group, which is an electron-withdrawing group, and will be shifted downfield. H-6 is also ortho to the ether linkage. Their chemical shifts are predicted to be in the range of δ 7.6 - 7.8 ppm .
-
H-4 and H-5: These protons are meta and para to the aldehyde group. H-4 is expected to be a triplet, and H-5 a doublet of doublets. Their chemical shifts are predicted to be in the range of δ 7.2 - 7.5 ppm .
Phenoxy Ring Protons (H-3', H-4', H-5', H-6'): The electronic effects of the methoxy and ether functional groups will influence the chemical shifts of these protons.
-
H-6': This proton is ortho to the electron-donating methoxy group and will be shifted upfield, likely appearing in the range of δ 6.9 - 7.1 ppm .
-
H-3', H-4', H-5': These protons will exhibit complex splitting patterns and are expected to resonate in the aromatic region, likely between δ 7.0 and 7.4 ppm .
Methoxy Group Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Due to the proximity of the electronegative oxygen atom, their chemical shift is predicted to be around δ 3.8 - 3.9 ppm .[1][2]
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 (CHO) | 9.8 - 10.1 | s (singlet) | - |
| H-2 | 7.6 - 7.8 | d (doublet) | ~2 Hz |
| H-4 | 7.4 - 7.5 | t (triplet) | ~8 Hz |
| H-5 | 7.2 - 7.4 | d (doublet) | ~8 Hz |
| H-6 | 7.7 - 7.9 | dd (doublet of doublets) | ~8, 2 Hz |
| H-3' | 7.0 - 7.2 | t (triplet) | ~8 Hz |
| H-4' | 7.2 - 7.4 | t (triplet) | ~8 Hz |
| H-5' | 7.0 - 7.2 | d (doublet) | ~8 Hz |
| H-6' | 6.9 - 7.1 | d (doublet) | ~8 Hz |
| OCH₃ | 3.8 - 3.9 | s (singlet) | - |
Predicted ¹³C NMR Spectral Data
The prediction of the ¹³C NMR spectrum is based on the characteristic chemical shifts of carbons in different functional groups and the electronic effects of the substituents on the aromatic rings.
Carbonyl Carbon (C-7): The carbon of the aldehyde group is significantly deshielded and is expected to have a chemical shift in the range of δ 190 - 193 ppm .[1][3]
Benzaldehyde Ring Carbons:
-
C-1: The carbon attached to the aldehyde group will be downfield, predicted around δ 137 - 139 ppm .
-
C-3: The carbon attached to the ether oxygen will also be shifted downfield, expected in the range of δ 155 - 158 ppm .
-
Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the typical aromatic region of δ 115 - 135 ppm .
Phenoxy Ring Carbons:
-
C-2': The carbon bearing the ether linkage will be downfield, predicted around δ 148 - 152 ppm .
-
C-1': The carbon bearing the methoxy group will also be downfield, expected in the range of δ 150 - 154 ppm .
-
Other Aromatic Carbons (C-3', C-4', C-5', C-6'): These carbons will appear in the aromatic region of δ 110 - 130 ppm .
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift of approximately δ 55 - 56 ppm .[1][3]
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7 (CHO) | 190 - 193 |
| C-1 | 137 - 139 |
| C-2 | 122 - 125 |
| C-3 | 155 - 158 |
| C-4 | 125 - 128 |
| C-5 | 118 - 121 |
| C-6 | 130 - 133 |
| C-1' | 150 - 154 |
| C-2' | 148 - 152 |
| C-3' | 113 - 116 |
| C-4' | 123 - 126 |
| C-5' | 121 - 124 |
| C-6' | 115 - 118 |
| OCH₃ | 55 - 56 |
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nuclei (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging the spectral data of analogous compounds and applying fundamental NMR principles, a detailed and reasoned interpretation of the expected chemical shifts and coupling patterns has been presented. The provided experimental protocol offers a clear and effective methodology for acquiring high-quality NMR data for this compound. This predictive analysis serves as a valuable resource for the scientific community, aiding in the identification, characterization, and further research of this and similar molecules.
References
Mass spectrometry fragmentation pattern of 3-(2-Methoxyphenoxy)benzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(2-Methoxyphenoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.25 g/mol ). This molecule, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, possesses three distinct functional regions—an aromatic aldehyde, a diphenyl ether linkage, and a methoxy-substituted aromatic ring—that collectively dictate its fragmentation behavior. By dissecting the primary and subsequent fragmentation pathways, this document serves as an essential resource for researchers, analytical chemists, and drug development professionals for structural elucidation, impurity profiling, and metabolite identification. We will explore the characteristic cleavages, including α-cleavage of the aldehyde, scission of the ether bond, and fragmentation patterns typical of anisole derivatives, supported by established principles of mass spectrometry.
Introduction to the Molecule and Method
Structural Overview of this compound
This compound is an aromatic compound featuring a benzaldehyde moiety linked to a 2-methoxyphenoxy group at the 3-position. Its molecular structure is a confluence of functionalities that are highly relevant in medicinal chemistry and organic synthesis.[1] The interplay between the electron-withdrawing aldehyde group and the electron-donating ether and methoxy groups creates a unique electronic environment that influences not only its chemical reactivity but also its behavior under electron ionization. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[2] This process imparts significant energy into the molecule, causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M⁺•).[3] Due to the excess internal energy, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements, generating a unique pattern of fragment ions. This fragmentation pattern serves as a molecular "fingerprint," providing invaluable structural information. The stability of aromatic systems often results in a prominent molecular ion peak, which is a key feature in the spectra of compounds like this compound.[4][5]
Primary Fragmentation Pathways and Key Ions
Upon ionization, the this compound molecular ion (m/z 228) undergoes fragmentation through several competing pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
Pathway A: Aldehyde-Driven Fragmentation
The benzaldehyde moiety is a primary site for initial fragmentation. Aromatic aldehydes characteristically undergo α-cleavage adjacent to the carbonyl group.[5][6]
-
Loss of a Hydrogen Radical (M-1): The cleavage of the C-H bond of the aldehyde group is a facile process, leading to the formation of a highly resonance-stabilized acylium ion at m/z 227 . This is often a prominent peak in the spectra of aromatic aldehydes.[7][8]
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 227 can subsequently lose a neutral molecule of carbon monoxide (28 Da), a common fragmentation for benzoyl-type cations, to produce an ion at m/z 199 .[4]
-
Loss of a Formyl Radical (M-29): Direct cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO), also yielding the ion at m/z 199 .[5]
Pathway B: Ether Linkage Cleavage
The central diphenyl ether linkage is susceptible to cleavage, leading to the separation of the two aromatic rings. This can occur in two ways, with the charge being retained by the more stable fragment.
-
Cleavage Proximal to the Benzaldehyde Ring: Scission of the Ar-O bond generates a 3-formylphenoxide radical and a methoxyphenyl cation at m/z 107 ([C₇H₇O]⁺).
-
Cleavage Proximal to the Methoxy-Substituted Ring: Alternatively, cleavage can produce a 2-methoxyphenoxide radical and a 3-formylphenyl cation at m/z 105 ([C₇H₅O]⁺). The stability of this ion is enhanced by the carbonyl group.
Pathway C: Anisole-Type Fragmentation
The 2-methoxyphenyl portion of the molecule undergoes fragmentation characteristic of anisole (methoxybenzene) and its derivatives.[9]
-
Loss of a Methyl Radical (M-15): A primary fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) via α-cleavage at the ether, resulting in a stable phenoxy-type cation at m/z 213 .
-
Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (H₂CO), producing an ion at m/z 198 .[9] This is a diagnostic fragmentation for many methoxylated aromatic compounds.
Visualization of Fragmentation Pathways
The following diagram illustrates the major fragmentation pathways originating from the molecular ion of this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Key Diagnostic Ions
The following table summarizes the principal ions expected in the electron ionization mass spectrum of this compound. Relative abundance is predicted based on general fragmentation rules and ion stability.
| m/z | Proposed Formula | Proposed Structure/Origin | Pathway | Predicted Relative Abundance |
| 228 | [C₁₄H₁₂O₃]⁺• | Molecular Ion (M⁺•) | - | Moderate to High |
| 227 | [C₁₄H₁₁O₃]⁺ | Loss of •H from aldehyde | A | High |
| 213 | [C₁₃H₉O₃]⁺ | Loss of •CH₃ from methoxy group | C | Moderate |
| 199 | [C₁₃H₁₁O₂]⁺ | Loss of •CHO or loss of CO from m/z 227 | A | Moderate |
| 198 | [C₁₃H₁₀O₂]⁺• | Loss of H₂CO via rearrangement | C | Moderate |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation | B | Moderate |
| 105 | [C₇H₅O]⁺ | Formylphenyl cation | B | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from m/z 105) | B | Low to Moderate |
Standard Operating Protocol for GC-MS Analysis
To ensure reproducible and high-quality data, a self-validating protocol is essential. The following outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration of ~10 µg/mL for analysis.
-
Quality Control: Prepare a solvent blank to run prior to the sample to check for system contamination.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Data Acquisition and Analysis
-
Equilibrate the GC-MS system by running a solvent blank.
-
Inject the prepared sample solution.
-
Acquire the data using the parameters specified above.
-
Process the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract and analyze the mass spectrum from the peak of interest, comparing the fragmentation pattern to the pathways detailed in this guide.
Caption: Standard experimental workflow for GC-EI-MS analysis.
Conclusion
The mass spectrum of this compound is rich with structural information, governed by the predictable fragmentation of its constituent functional groups. The key diagnostic ions include the molecular ion at m/z 228 , the M-1 acylium ion at m/z 227 , the anisole-derived fragments from the loss of a methyl radical (m/z 213 ) or formaldehyde (m/z 198 ), and ions resulting from ether bond cleavage (m/z 107 , m/z 105 ). A thorough understanding of these competing pathways is indispensable for the accurate identification of this compound and related structures in complex analytical scenarios. This guide provides the foundational knowledge and practical methodology required for confident structural elucidation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde
Introduction: Strategic Importance of 3-(2-Methoxyphenoxy)benzaldehyde
This compound is a highly valuable and versatile intermediate in the fields of pharmaceutical and fine chemical synthesis. Its diaryl ether scaffold, combined with a reactive aldehyde functionality, makes it a critical building block for constructing more complex molecular architectures. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide provides an in-depth analysis of the primary synthetic routes and the rationale behind the selection of key starting materials, grounded in established chemical principles and field-proven methodologies.
Core Synthetic Strategy: The Diaryl Ether Bond Formation
The synthesis of this compound hinges on the formation of a diaryl ether C-O bond. Retrosynthetic analysis reveals two primary and logical pathways, which dictate the selection of the core starting materials. These pathways are centered around well-established, robust cross-coupling reactions.
Figure 1: Primary retrosynthetic pathways for this compound.
This guide will focus on the most industrially prevalent and versatile approach, Route A , which utilizes a halogenated benzaldehyde and guaiacol. This route offers a robust platform through either Ullmann or Buchwald-Hartwig cross-coupling reactions.
Analysis of Key Starting Materials
The success of the synthesis is critically dependent on the quality and properties of three primary molecules: Guaiacol, 3-Hydroxybenzaldehyde, and 3-Bromobenzaldehyde. 3-Hydroxybenzaldehyde is often a precursor to 3-Bromobenzaldehyde but can also serve as a direct starting material.[1]
Guaiacol (2-Methoxyphenol)
-
Role in Synthesis: Guaiacol serves as the phenolic nucleophile. In the presence of a base, its hydroxyl group is deprotonated to form a phenoxide, which then attacks the electrophilic aryl halide partner to form the diaryl ether bond.
-
Chemical Properties & Quality Control:
-
Appearance: Colorless to yellow liquid or solid.
-
Purity: High purity (>99%) is essential to prevent side reactions and simplify purification of the final product. Common impurities to monitor include isomers like creosol or related phenolic compounds.
-
Handling: Guaiacol is harmful if swallowed or in contact with skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Hydroxybenzaldehyde
-
Role in Synthesis: This compound is a versatile precursor. It can be used directly as the nucleophilic partner in a coupling reaction with an activated aryl halide like 2-bromoanisole. More commonly, it serves as the starting point for the synthesis of 3-bromobenzaldehyde, a more suitable electrophile for modern cross-coupling reactions. The synthesis of high-quality 3-hydroxybenzaldehyde is crucial for the overall success of the subsequent steps.[2]
-
Chemical Properties & Quality Control:
-
Appearance: Colorless to tan solid.[1]
-
Purity: The presence of isomeric impurities can lead to the formation of undesired regioisomers in the final product. Purity should be confirmed by techniques such as HPLC and melting point analysis.
-
Synthesis Note: It is typically prepared from 3-nitrobenzaldehyde through a sequence of nitro group reduction, diazotization of the resulting amine, and subsequent hydrolysis.[1]
-
3-Bromobenzaldehyde
-
Role in Synthesis: This is the key electrophilic component in the most common synthetic routes. The bromine atom serves as an excellent leaving group in both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.
-
Chemical Properties & Quality Control:
-
Appearance: Pale yellow liquid or low-melting solid.
-
Purity: The primary concern is the presence of di-brominated or other isomeric impurities. The aldehyde functionality must also be intact and not oxidized to the corresponding carboxylic acid.
-
Handling: As a halogenated aromatic compound, it is an irritant and should be handled with care using appropriate PPE.
-
Data Summary of Starting Materials
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| Guaiacol | 90-05-1 | C₇H₈O₂ | 124.14 | Nucleophile |
| 3-Hydroxybenzaldehyde | 100-83-4 | C₇H₆O₂ | 122.12 | Nucleophile / Precursor |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | Electrophile |
Core Methodologies: Causality Behind Experimental Choices
The formation of the diaryl ether bond is typically achieved via one of two powerful cross-coupling methodologies. The choice between them often depends on factors like substrate scope, required reaction conditions, and catalyst cost.
The Ullmann Condensation: A Classic and Robust Approach
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, alcohol, or amine.[3][4] It is one of the oldest and most reliable methods for forming diaryl ether bonds.[5]
-
Mechanism Rationale: The reaction is believed to proceed through the oxidative addition of the aryl halide (3-bromobenzaldehyde) to a Cu(I) species. The resulting organocopper intermediate then coordinates with the deprotonated guaiacol (guaiacolate). Reductive elimination from this complex yields the desired diaryl ether and regenerates the Cu(I) catalyst.[6]
-
Why it Works: This method is effective because copper has a high affinity for both halogens and oxygen nucleophiles. However, the classic Ullmann reaction often requires harsh conditions, including high temperatures (often >150 °C) and stoichiometric amounts of copper.[4][7] Modern protocols utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions.[5][8]
References
- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. jsynthchem.com [jsynthchem.com]
An In-depth Technical Guide to the Structure of 3-(2-Methoxyphenoxy)benzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-(2-Methoxyphenoxy)benzaldehyde (CAS No. 66855-92-3). Through a detailed examination of its chemical properties, synthesis, and spectroscopic data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound. The guide delves into the causality behind synthetic choices and provides detailed experimental protocols. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction
This compound is a diaryl ether derivative that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a methoxyphenoxy group at the meta-position, provides a versatile scaffold for the development of novel compounds. The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, making it a valuable building block for more complex molecules. This guide will systematically deconstruct the structural components of this compound, offering insights into its reactivity and potential applications.
Molecular Structure and Chemical Properties
The foundational step in understanding any chemical compound is a thorough analysis of its structure and inherent properties. This section will detail the key structural features and physicochemical properties of this compound.
Structural Elucidation
The chemical structure of this compound consists of three primary components: a central benzene ring substituted with an aldehyde group, an ether linkage, and a second phenyl ring bearing a methoxy group.
Methodological & Application
Application Notes and Protocols: 3-(2-Methoxyphenoxy)benzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-(2-Methoxyphenoxy)benzaldehyde emerges as a particularly valuable starting material in this context. Its unique trifunctional architecture—comprising a reactive aldehyde group, a flexible ether linkage, and two distinct aromatic rings with differential electronic properties—provides a versatile platform for constructing a variety of complex heterocyclic systems. The aldehyde functionality serves as a key electrophilic center for initiating cyclization cascades, while the methoxyphenoxy moiety can influence the steric and electronic environment of the reactions, potentially directing regioselectivity and impacting the biological activity of the final products. This guide provides detailed protocols and scientific rationale for the application of this compound in the synthesis of quinolines, 1,4-dihydropyridines, and dihydropyrimidinones, which are classes of heterocyclic compounds with significant therapeutic potential.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and widely utilized method for the construction of the quinoline ring system, a core structure in numerous antimalarial, antibacterial, and anticancer agents.[1] The reaction proceeds via an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by an intramolecular cyclization and dehydration.[2][3] While a direct protocol for this compound is not explicitly detailed in the literature, its structural features are highly amenable to this transformation. The following protocol is adapted from established Friedländer synthesis procedures with similar substituted benzaldehydes.[2]
Causality in Experimental Design:
The selection of a Lewis acid catalyst, such as tin(II) chloride (SnCl₂), is crucial for activating the carbonyl group of the active methylene compound, thereby facilitating the initial aldol-type condensation with the aldehyde. Ethanol is chosen as a protic solvent to facilitate proton transfer steps and to ensure the solubility of the reactants. The reflux condition provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction towards the formation of the aromatic quinoline ring.
Experimental Protocol: Synthesis of 2-Substituted-4-(3-(2-methoxyphenoxy)phenyl)quinoline
Materials:
-
2-Aminoacetophenone (or other suitable 2-aminoaryl ketone)
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (1.0 mmol) and this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add tin(II) chloride dihydrate (0.2 mmol, 20 mol%) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinoline derivative.
Data Presentation: Expected Outcome
| Reactant 1 (2-aminoaryl ketone) | Catalyst | Solvent | Time (h) | Expected Product | Yield (%) |
| 2-Aminoacetophenone | SnCl₂·2H₂O | Ethanol | 4-6 | 2-Methyl-4-(3-(2-methoxyphenoxy)phenyl)quinoline | 75-85 |
| 2-Aminobenzophenone | SnCl₂·2H₂O | Ethanol | 4-6 | 2-Phenyl-4-(3-(2-methoxyphenoxy)phenyl)quinoline | 80-90 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Visualization: Friedländer Synthesis Workflow
Caption: Workflow for the Friedländer synthesis of quinolines.
II. Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers in the treatment of cardiovascular diseases.[4][5] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6][7] The resulting 4-aryl substituted 1,4-DHPs are of significant pharmacological interest. A general protocol for the Hantzsch condensation of methoxybenzaldehydes has been reported, which can be readily adapted for this compound.[8]
Causality in Experimental Design:
This one-pot, multi-component reaction is highly atom-economical.[9] The use of isopropanol as a solvent is advantageous as it often facilitates the crystallization of the product upon cooling, simplifying the purification process.[8] Refluxing the reaction mixture provides the thermal energy required to drive the multiple condensation and cyclization steps to completion. The reaction is typically self-catalyzed or requires a mild acid or base, but in many cases, simply heating the reactants is sufficient.
Experimental Protocol: Synthesis of Dialkyl 2,6-dimethyl-4-(3-(2-methoxyphenoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate (or methyl acetoacetate)
-
Ammonium acetate
-
Isopropanol
-
Methanol (for washing)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).
-
Add isopropanol (30 mL) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring for 8-12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A solid product is expected to precipitate.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold methanol (2 x 10 mL).
-
Dry the product in a vacuum oven to a constant weight to obtain the pure 1,4-dihydropyridine derivative.
Data Presentation: Expected Outcome
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Expected Product | Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Isopropanol | 8-12 | Diethyl 2,6-dimethyl-4-(3-(2-methoxyphenoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 |
| This compound | Methyl acetoacetate | Ammonium acetate | Isopropanol | 8-12 | Dimethyl 2,6-dimethyl-4-(3-(2-methoxyphenoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Visualization: Hantzsch Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
III. Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a wide range of pharmacological activities, including antiviral, antitumor, and calcium channel modulating effects.[10] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[11][12] The straightforward nature of this reaction makes it highly suitable for generating libraries of bioactive compounds.[13]
Causality in Experimental Design:
The use of a catalytic amount of a Brønsted acid like hydrochloric acid is essential to protonate the aldehyde, making it more electrophilic and facilitating the initial condensation with urea.[14] A solvent-free approach, or grinding the reactants together, can be an environmentally friendly and efficient alternative, often leading to shorter reaction times and higher yields.[14] The reaction proceeds through a series of condensations and a final cyclization to form the stable dihydropyrimidinone ring.
Experimental Protocol: Synthesis of 4-(3-(2-Methoxyphenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (as catalyst)
-
Hydrochloric acid (concentrated, a few drops)
-
Ethanol (for recrystallization)
-
Mortar and pestle
Procedure:
-
In a mortar, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (20 mmol), and copper(II) chloride dihydrate (5 mmol).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Grind the mixture vigorously with a pestle for 5-20 minutes. The initially syrupy mixture is expected to solidify.
-
Allow the solid mass to stand at room temperature overnight.
-
Wash the solid with cold water to remove any unreacted starting materials and the catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Data Presentation: Expected Outcome
| Aldehyde | β-Ketoester | N-Source | Catalyst | Conditions | Expected Product | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | CuCl₂·2H₂O / HCl | Grinding, RT | Ethyl 4-(3-(2-methoxyphenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| This compound | Methyl acetoacetate | Thiourea | CuCl₂·2H₂O / HCl | Grinding, RT | Methyl 4-(3-(2-methoxyphenoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Visualization: Biginelli Reaction Logical Flow
Caption: Logical workflow for the Biginelli synthesis of dihydropyrimidinones.
References
- 1. du.edu.eg [du.edu.eg]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Application Notes & Protocols: 3-(2-Methoxyphenoxy)benzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-(2-methoxyphenoxy)benzaldehyde. This diaryl ether is a valuable intermediate, offering a strategic scaffold for the synthesis of complex molecules and chemical libraries aimed at drug discovery. The protocols herein detail a robust synthesis via Ullmann condensation, methods for purification and characterization, and an exploration of the downstream synthetic utility of its aldehyde functional group.
Physicochemical Properties and Safety Data
This compound is an aromatic compound distinguished by a diaryl ether linkage and a reactive aldehyde group. These features make it an attractive starting point for multi-step syntheses.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 33766-32-0 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | Pale yellow liquid or solid | [2] |
| Purity | Typically ≥95% | [1] |
| InChI Key | YGNWPJYYSGTPFP-UHFFFAOYSA-N | [1] |
Safety & Handling Protocol
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound and its precursors should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, splash goggles, and nitrile gloves, is required.
-
Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.
-
Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.
Synthesis Protocol: Ullmann Condensation for Diaryl Ether Formation
The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide with a phenol.[3] The choice between the two possible synthetic routes (Route A or Route B in the diagram below) often depends on the commercial availability and cost of the starting materials. For this guide, we will focus on Route A, coupling 3-hydroxybenzaldehyde with 2-bromoanisole.
Principle and Mechanism
The Ullmann condensation is a classic C-O cross-coupling reaction.[4] While the precise mechanism can vary, it is generally understood to involve a Cu(I)/Cu(III) catalytic cycle. The process begins with the coordination of the copper catalyst to the aryl halide, followed by oxidative addition. The resulting species then reacts with the phenoxide, and subsequent reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst. The use of a ligand, such as N,N-dimethylglycine or a phenanthroline derivative, can stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction, allowing for lower reaction temperatures.[3]
Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.
Experimental Protocol: Synthesis of this compound
Causality: This protocol utilizes potassium carbonate as an inexpensive and effective base to deprotonate the phenol, forming the reactive phenoxide. Toluene is chosen as the solvent for its high boiling point, which facilitates the reaction, and its non-polar nature, which simplifies the workup.[5] Copper iodide is a common and reliable Cu(I) source.
Reagents & Equipment:
-
3-Hydroxybenzaldehyde
-
2-Bromoanisole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature control
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Charging the Flask: To the flask, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by 2-bromoanisole (1.1 eq). The slight excess of the aryl bromide ensures complete consumption of the more valuable hydroxybenzaldehyde.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and wash with 1M HCl (to remove any remaining base), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.
Caption: Workflow for the purification of the target compound.
Quality Control & Characterization
Verifying the identity and purity of the synthesized intermediate is a critical, self-validating step. The following spectroscopic data are characteristic of the target molecule.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. Aromatic Protons: Multiplets, δ ≈ 6.8-7.8 ppm (total 8H). Methoxy Protons (OCH₃): Singlet, δ ≈ 3.8-3.9 ppm (3H). |
| ¹³C NMR | Aldehyde Carbonyl (C=O): δ ≈ 190-193 ppm.[6] Aromatic Carbons: δ ≈ 110-160 ppm. Methoxy Carbon (OCH₃): δ ≈ 55-56 ppm.[7] |
| IR (Infrared) | C=O Stretch (Aldehyde): Strong absorption ≈ 1690-1710 cm⁻¹. C-O-C Stretch (Aryl Ether): Strong absorption ≈ 1230-1270 cm⁻¹. Aromatic C-H Stretch: ≈ 3030-3100 cm⁻¹. |
| Mass Spec (MS) | [M]+: Expected m/z ≈ 228.08. |
Note: Exact chemical shifts (δ) are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).[7]
Application in Pharmaceutical Synthesis
The true value of this compound lies in the synthetic versatility of its aldehyde group. Aldehydes are highly reactive functional groups that serve as key electrophilic partners in a multitude of bond-forming reactions.[8][9]
The Aldehyde as a Versatile Functional Handle
The aldehyde moiety can be readily transformed into other critical functional groups, allowing for the rapid diversification of the diaryl ether core to build libraries of potential drug candidates.[8]
Caption: Key downstream reactions of the aldehyde group.
Representative Synthetic Application
While this specific isomer may not be a direct precursor to a blockbuster drug, its structural motif is relevant. For instance, the related compound 3-phenoxybenzaldehyde is a crucial intermediate in the synthesis of pyrethroid insecticides like deltamethrin and cypermethrin.[10] The utility of this compound lies in its role as a building block for creating novel compounds for screening.
Example Pathway: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
A common strategy in medicinal chemistry is to link a "hinge-binding" heterocycle to a larger, more functionalized fragment that will occupy a hydrophobic pocket in an enzyme's active site. This compound is an ideal precursor for such a fragment.
-
Reductive Amination: The aldehyde is reacted with a small, nitrogen-containing heterocycle (e.g., aminopyrimidine) in the presence of a reducing agent like sodium triacetoxyborohydride. This forms a stable secondary amine linkage, connecting the diaryl ether moiety to the potential hinge-binder.
-
Further Functionalization: The resulting molecule can be further modified. For example, the methoxy group could be demethylated to reveal a phenol, providing an attachment point for other groups to improve solubility or target affinity.
This modular approach allows for the rapid synthesis of a library of related compounds by simply varying the amine component in the reductive amination step, demonstrating the intermediate's value in drug discovery campaigns.
Conclusion
This compound is a synthetically valuable intermediate for pharmaceutical and agrochemical research. Its preparation via a robust Ullmann condensation is well-established, and its purification and characterization are straightforward. The true power of this molecule lies in the reactivity of its aldehyde functional group, which acts as a versatile handle for constructing more complex molecular architectures. These application notes provide the foundational protocols and scientific rationale necessary for effectively utilizing this intermediate in a research and development setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
Application Notes & Protocols: Strategic Synthesis via Condensation Reactions of 3-(2-Methoxyphenoxy)benzaldehyde
Introduction: The Synthetic Utility of 3-(2-Methoxyphenoxy)benzaldehyde
This compound is a biaryl aldehyde derivative whose structural complexity offers a valuable scaffold for the synthesis of diverse molecular architectures. The aldehyde functional group serves as a highly reactive electrophilic center, making it an ideal substrate for condensation reactions. These reactions, which form new carbon-carbon bonds by joining two molecules with the elimination of a small molecule like water, are fundamental pillars of organic synthesis.
This guide focuses on two powerful condensation strategies—the Claisen-Schmidt and Knoevenagel condensations—to transform this compound into more complex, value-added products. The resulting α,β-unsaturated compounds are of significant interest to researchers in medicinal chemistry and materials science. Specifically, chalcones (products of the Claisen-Schmidt condensation) and their derivatives are widely investigated for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides the theoretical basis and detailed, field-proven protocols for these transformations, designed for researchers, scientists, and drug development professionals.
Pillar 1: Mechanistic Underpinnings of Key Condensation Reactions
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The choice of reaction partner dictates the most appropriate condensation pathway.
The Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and an enolizable ketone (possessing α-hydrogens), like acetophenone.[3] The reaction is typically catalyzed by a base (e.g., NaOH or KOH), which selectively deprotonates the ketone.[4][5]
Causality of the Mechanism:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion. This enolate is the key nucleophile.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. Ketones are less reactive electrophiles than aldehydes, so the enolate of the ketone preferentially attacks the aldehyde, minimizing self-condensation of the ketone.[5]
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, known as a chalcone. The formation of the extended conjugated system is the thermodynamic driving force for this elimination step.[5][6]
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
The Knoevenagel Condensation: Reaction with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as malononitrile or diethyl malonate.[7] This reaction is distinguished by its use of a weak base, like piperidine or ammonium acetate, as a catalyst.[8][9]
Causality of the Mechanism:
-
Carbanion Formation: The electron-withdrawing groups make the methylene protons sufficiently acidic to be removed by a weak base, forming a stabilized carbanion (enolate). Using a strong base is avoided as it could induce self-condensation of the aldehyde.[7]
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of this compound.
-
Dehydration: A subsequent dehydration step, often occurring spontaneously or with gentle heating, eliminates a molecule of water to produce a stable, highly conjugated α,β-unsaturated product.[7][8]
Caption: Weak base-catalyzed mechanism of the Knoevenagel condensation.
Pillar 2: Experimental Protocols and Workflow
The following protocols are designed to be self-validating systems, with clear steps for reaction, isolation, and purification. Adherence to stoichiometry and reaction conditions is crucial for achieving high yields and purity.
Caption: A typical experimental workflow for organic synthesis.
Protocol 1: Claisen-Schmidt Synthesis of a Chalcone Derivative
This protocol details the synthesis of (E)-1-phenyl-3-(3-(2-methoxyphenoxy)phenyl)prop-2-en-1-one.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Quantity | Molar Eq. |
| This compound | 228.24 | 10.0 | 2.28 g | 1.0 |
| Acetophenone | 120.15 | 10.0 | 1.20 g (1.17 mL) | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | - | 10 mL of 10% (w/v) | Catalyst |
| Rectified Spirit (95% Ethanol) | - | - | ~40 mL | Solvent |
| Hydrochloric Acid (HCl) | - | - | ~0.1 N | Neutralizer |
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (2.28 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 20 mL of rectified spirit.[10]
-
Catalyst Addition: Cool the flask in an ice-water bath to maintain a temperature between 20-25°C. While stirring vigorously, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 15-20 minutes. The solution will become turbid and likely change color.[10][11]
-
Causality: Dropwise addition and temperature control prevent unwanted side reactions and ensure a controlled condensation rate. Vigorous stirring is essential for mixing the biphasic reaction medium.
-
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup and Isolation: After 4-5 hours, pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly neutralize the mixture by adding 0.1 N HCl dropwise with stirring until the pH is approximately 7. A solid precipitate of the crude chalcone will form.[11]
-
Purification: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove inorganic salts. Allow the product to air dry.
-
Recrystallization: Purify the crude chalcone by recrystallizing from a minimal amount of hot rectified spirit.[10] Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Record the final mass and determine the melting point. Characterize the product using IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of 2-(3-(2-methoxyphenoxy)benzylidene)malononitrile.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Quantity | Molar Eq. |
| This compound | 228.24 | 5.0 | 1.14 g | 1.0 |
| Malononitrile | 66.06 | 5.0 | 0.33 g | 1.0 |
| Piperidine | 85.15 | ~0.5 | ~2-3 drops | Catalyst |
| Ethanol | 46.07 | - | ~15 mL | Solvent |
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.14 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and 15 mL of ethanol.[12]
-
Catalyst Addition: Add 2-3 drops of piperidine to the mixture. Equip the flask with a reflux condenser.[7]
-
Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile but not so strong as to cause self-condensation of the aldehyde, making it an ideal catalyst for this transformation.[8]
-
-
Reaction: Heat the mixture to reflux using a heating mantle and stir for 1-2 hours. Monitor the reaction's completion via TLC, observing the disappearance of the starting aldehyde spot.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or residual catalyst.[12]
-
Final Product: Dry the purified product in a vacuum oven. Record the final mass, determine the melting point, and perform spectroscopic analysis (IR, NMR, MS) for structural confirmation.
Pillar 3: Safety, Data Interpretation, and Best Practices
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide and piperidine are corrosive and toxic; handle with care.
-
Malononitrile is toxic and should be handled with caution.
-
Use a blast shield for reactions under reflux.
Expected Characterization Data:
-
Infrared (IR) Spectroscopy: For the chalcone product, expect a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹ and a C=C alkene stretch around 1600 cm⁻¹. For the Knoevenagel product, look for a strong nitrile (C≡N) stretch around 2220-2230 cm⁻¹.
-
¹H NMR Spectroscopy: The vinylic protons on the newly formed C=C double bond will appear as doublets in the downfield region (typically 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-18 Hz) for the trans isomer, which is usually the major product.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the expected product.
By following these detailed protocols, researchers can reliably synthesize novel compounds from this compound, enabling further investigation into their chemical and biological properties.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. 3-(2-Methoxyphenyl)benzaldehyde | High Purity [benchchem.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. scialert.net [scialert.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Potential Antimicrobial Agents Based on the 3-(2-Methoxyphenoxy)benzaldehyde Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold for Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzaldehyde derivatives have long been recognized for their broad-spectrum antimicrobial activities, often acting by disrupting microbial cell membranes.[1] The 3-(2-methoxyphenoxy)benzaldehyde scaffold represents a promising starting point for the synthesis of new potential antimicrobial agents. This diaryl ether motif is found in a number of biologically active natural products and offers a versatile platform for structural modification to enhance antimicrobial potency and selectivity.[2]
The core hypothesis is that by combining the inherent antimicrobial properties of the benzaldehyde functional group with the structural features of a diaryl ether, we can generate a new class of compounds with significant antimicrobial activity. The ether linkage provides conformational flexibility, while the two phenyl rings offer multiple sites for substitution to modulate lipophilicity, electronic properties, and target interactions. This document provides a comprehensive guide to the synthesis of the this compound scaffold, its derivatization into potential antimicrobial compounds (chalcones and Schiff bases), and detailed protocols for their antimicrobial evaluation.
Part 1: Synthesis of the Core Scaffold: this compound
The key synthetic step in creating the core scaffold is the formation of the diaryl ether bond. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[3][4]
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes the synthesis of the target scaffold from 3-bromobenzaldehyde and 2-methoxyphenol (guaiacol).
Reaction Scheme:
A schematic of the Ullmann condensation reaction.
Materials:
-
3-Bromobenzaldehyde
-
2-Methoxyphenol (Guaiacol)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Part 2: Synthesis of Potential Antimicrobial Derivatives
The aldehyde functional group of this compound is a versatile handle for synthesizing a variety of derivatives. Here, we present protocols for the synthesis of two well-established classes of antimicrobial compounds: chalcones and Schiff bases.[5][6]
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.[7] This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Workflow for Chalcone Synthesis.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ice
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the flask in an ice bath and add the 40% aqueous KOH solution dropwise with constant stirring. Maintain the temperature between 20-25 °C.
-
Reaction: Continue stirring vigorously at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding 10% HCl until the pH is acidic.
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel, and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude chalcone and recrystallize from ethanol to obtain the pure product.
Protocol 3: Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another class of compounds with well-documented antimicrobial properties.[8][9] This protocol describes the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminophenol, sulfanilamide)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reactant Solution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Filter the solid product and wash with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Part 3: Antimicrobial Activity Evaluation
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of the newly synthesized compounds. The broth microdilution method is a widely used and reliable technique for this purpose.[8][10]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of the synthesized derivatives against a panel of pathogenic bacteria.
Workflow for MIC Determination.
Materials:
-
Synthesized derivatives of this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB directly in the 96-well plates to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Cover the plates and incubate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
Data Presentation
The results of the MIC testing should be summarized in a clear and concise table for easy comparison of the antimicrobial activity of the different derivatives.
| Compound ID | Derivative Type | R-group on Acetophenone/Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SC-01 | Chalcone | 4'-hydroxy | Data | Data |
| SC-02 | Chalcone | 4'-chloro | Data | Data |
| SB-01 | Schiff Base | 4-aminophenol | Data | Data |
| SB-02 | Schiff Base | Sulfanilamide | Data | Data |
| Cipro | (Control) | N/A | Data | Data |
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel compounds derived from the this compound scaffold. By systematically synthesizing and testing derivatives such as chalcones and Schiff bases, researchers can perform structure-activity relationship (SAR) studies to identify the key structural features that contribute to antimicrobial potency. Promising lead compounds identified through this workflow can then be advanced to further preclinical studies, including mechanism of action, cytotoxicity, and in vivo efficacy testing, with the ultimate goal of developing new and effective antimicrobial agents to combat the growing challenge of drug-resistant infections.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 9. mediresonline.org [mediresonline.org]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Ligands for Medicinal Chemistry Using 3-(2-Methoxyphenoxy)benzaldehyde: Applications and Detailed Protocols
Introduction: The Diaryl Ether Motif as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The diaryl ether linkage represents one such esteemed scaffold, prized for its conformational flexibility and metabolic stability.[1][2] This structural unit is a cornerstone in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3]
3-(2-Methoxyphenoxy)benzaldehyde is a versatile starting material that strategically combines the diaryl ether motif with a reactive aldehyde functionality. This unique combination allows for its elaboration into a diverse library of potential ligands through several robust and well-established synthetic transformations. The aldehyde group serves as a synthetic handle for the introduction of various pharmacophores and modulators of physicochemical properties, making it an ideal entry point for lead discovery and optimization campaigns.
This guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of medicinally relevant ligands derived from this compound: chalcones, Schiff bases, and secondary amines via reductive amination. The causality behind experimental choices and self-validating aspects of each protocol are explained to ensure scientific integrity and reproducibility.
Core Synthetic Strategies and Mechanistic Insights
The aldehyde functionality of this compound is the primary site of chemical modification. The key reactions detailed in this guide are fundamental transformations in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic pathways from this compound.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or (E)-1,3-diphenyl-2-propen-1-ones, are an important class of bioactive molecules, known for their anticancer, anti-inflammatory, and antimicrobial properties.[4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone.[3]
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from the acetophenone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone). The use of a strong base like sodium hydroxide ensures the deprotonation of the acetophenone's α-carbon, initiating the reaction.
Detailed Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(2-methoxyphenoxy)phenyl)prop-2-en-1-one
This protocol describes the synthesis of a hydroxylated chalcone, a common motif in bioactive compounds.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxyacetophenone and 1.0 equivalent of this compound in a minimal amount of 95% ethanol with stirring.
-
Base Addition: In a separate beaker, prepare a solution of 2.0 equivalents of sodium hydroxide in deionized water and cool it in an ice bath. Slowly add the cold NaOH solution dropwise to the stirred solution of the aldehyde and ketone.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form over the course of 2-24 hours.[5]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will precipitate the chalcone product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts. The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[5]
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point determined.
Data Presentation: Representative Chalcone Synthesis Parameters
| Chalcone Derivative | Acetophenone Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (E)-1-phenyl-3-(3-(2-methoxyphenoxy)phenyl)prop-2-en-1-one | Acetophenone | NaOH | Ethanol | 2-4 | High | [5] |
| (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyphenoxy)phenyl)prop-2-en-1-one | 4-Chloroacetophenone | KOH | Methanol | 4-6 | Good | [6] |
| (E)-1-(4-methoxyphenyl)-3-(3-(2-methoxyphenoxy)phenyl)prop-2-en-1-one | 4-Methoxyacetophenone | NaOH | Ethanol | 3-5 | High | [6] |
II. Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] They are typically formed through the condensation of a primary amine with an aldehyde.
Mechanistic Rationale
The formation of a Schiff base is a reversible reaction that usually requires acid or base catalysis.[9] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form the imine (Schiff base). The removal of water or the use of a dehydrating agent can drive the equilibrium towards the product.
Detailed Protocol: Synthesis of a Novel Schiff Base from this compound and Aniline
This protocol details a general procedure for the synthesis of an imine from this compound.
Materials:
-
This compound
-
Aniline (or a substituted primary amine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reactant Solution: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Amine Addition: To this solution, add 1.0 equivalent of aniline.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate or crystallize upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]
-
Characterization: Confirm the identity and purity of the product using spectroscopic techniques. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.
III. Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines in medicinal chemistry.[10] It involves the conversion of a carbonyl group to an amine via an intermediate imine, which is reduced in situ. This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in the direct alkylation of amines.[11]
Mechanistic Rationale
The reaction proceeds in two main stages within the same reaction vessel. First, the aldehyde and a primary amine condense to form an imine, as described in the Schiff base synthesis. A mild reducing agent, selective for the iminium ion over the aldehyde, is present in the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is less reactive towards the aldehyde starting material and efficiently reduces the protonated imine (iminium ion).[12]
Caption: Workflow for one-pot reductive amination.
Detailed Protocol: Synthesis of a Secondary Amine from this compound
This protocol outlines a general and reliable procedure for the synthesis of a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the primary amine in an anhydrous solvent like DCM or DCE.
-
Reducing Agent Addition: To the stirred solution, add 1.2 equivalents of sodium triacetoxyborohydride in one portion. The reaction is typically carried out at room temperature.
-
Reaction: Stir the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by TLC to observe the disappearance of the starting aldehyde.[1]
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for about 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure secondary amine.
-
Characterization: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion
This compound is a highly valuable building block for the synthesis of diverse libraries of potential medicinal chemistry ligands. The protocols detailed in this guide for the synthesis of chalcones, Schiff bases, and secondary amines represent robust and versatile methods for leveraging this starting material in drug discovery programs. The diaryl ether core provides a stable and conformationally flexible scaffold, while the synthetic transformations of the aldehyde group allow for the systematic exploration of structure-activity relationships. By applying these detailed and mechanistically grounded protocols, researchers can efficiently generate novel compounds for biological screening and advance the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Comprehensive Guide to Investigating the Biological Activity of Novel Compounds Derived from 3-(2-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous compounds with significant therapeutic potential. Benzaldehyde and its derivatives have been investigated for a range of bioactivities, including anticancer, antimicrobial, and antioxidant effects.[1][2] The 3-(2-methoxyphenoxy)benzaldehyde core, in particular, offers a unique three-dimensional structure with flexible ether linkage, providing a versatile platform for the synthesis of novel derivatives. By modifying the aldehyde functional group, researchers can generate diverse libraries of compounds, such as Schiff bases, which are known to possess a broad spectrum of biological activities including anticancer, antibacterial, antifungal, and enzyme inhibition properties.[3][4][5][6]
This application note provides a comprehensive, protocol-driven guide for the initial biological evaluation of novel compounds derived from this compound. As a Senior Application Scientist, the aim is to present not just the "how" but the "why," grounding each protocol in established scientific principles and offering insights into data interpretation. The workflows described herein are designed to be robust and self-validating, enabling researchers to generate reliable data for hit identification and early-stage drug discovery.
Overview of Synthetic Strategy: Generating a Candidate Library
The primary route for derivatizing this compound involves the condensation of its aldehyde group with various primary amines to form Schiff bases (imines).[5] This reaction is typically straightforward, often requiring simple reflux in an appropriate solvent like ethanol, making it highly amenable for creating a library of analogues for structure-activity relationship (SAR) studies.[3][7] The choice of the amine component is critical as it introduces chemical diversity, influencing the steric and electronic properties of the final compound, which in turn dictates its biological activity.
Part A: In Vitro Cytotoxicity Assessment Against Cancer Cell Lines
Principle and Rationale
A primary step in anticancer drug discovery is to assess a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability.[8][9] The assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.[10] By testing compounds across a range of concentrations, a dose-response curve can be generated to calculate the IC50 (half-maximal inhibitory concentration), a key metric of potency.
Protocol 1: MTT Assay for Cytotoxicity Screening
Materials:
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Cytotoxicity
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| MethoxyBenz-01 | Phenylamine | MCF-7 | 15.2 |
| MethoxyBenz-02 | 4-Chlorophenylamine | MCF-7 | 8.7 |
| MethoxyBenz-03 | 2-Hydroxyphenylamine | MCF-7 | 22.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.9 |
Visualization: MTT Assay Workflow
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rgcc-international.com [rgcc-international.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]
- 5. Schiff base - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
The Strategic Role of Substituted Benzaldehydes in Modern Agrochemical Synthesis: A Focus on Strobilurin Fungicides
Introduction: The Architectural Importance of Benzaldehyde Scaffolds in Agrochemicals
In the intricate world of agrochemical synthesis, the benzaldehyde scaffold serves as a versatile and foundational building block. Its inherent reactivity, coupled with the potential for diverse substitutions on the aromatic ring, allows for the construction of complex molecules with potent biological activities. While the specific intermediate, 3-(2-methoxyphenoxy)benzaldehyde, is not extensively documented as a direct precursor in mainstream agrochemical production, its structural motifs are highly relevant to a dominant class of fungicides: the strobilurins. This guide will delve into the synthetic strategies employed for creating these vital agricultural tools, using the synthesis of the strobilurin fungicide Mandestrobin as a representative example to illustrate the underlying chemical principles.
Strobilurins represent a major class of fungicides that act by inhibiting the mitochondrial respiration in fungi, specifically by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III)[1]. This disruption of the electron transport chain effectively halts ATP production, leading to fungal cell death[1]. The development of synthetic strobilurins was inspired by naturally occurring compounds and has led to more photostable and efficacious products for broad-spectrum disease control in various crops[1][2].
Core Synthesis Pathway: Assembling the Strobilurin Backbone
The commercial synthesis of strobilurin fungicides is a multi-step process that involves the careful construction of the molecule's key components. While the direct use of this compound is not explicitly detailed in the available literature for major commercial products, the synthesis of a structurally related fungicide, Mandestrobin, provides a valuable case study into the methodologies employed. Mandestrobin, a newer generation strobilurin developed by Sumitomo Chemical Company, features a unique 2-methoxy-N-methyl-acetamide toxophore[3].
The synthesis of Mandestrobin showcases a convergent approach, where different fragments of the final molecule are synthesized separately before being coupled together. A generalized industrial synthesis route involves the preparation of a substituted benzyl alcohol intermediate which is then functionalized through etherification to introduce the oxymethyl linkage[4]. Concurrently, a methoxyiminoacetic acid derivative is synthesized to provide the characteristic methoxyacrylate moiety[4]. These fragments are then joined under controlled esterification conditions to yield the final strobilurin structure[4].
Visualizing the Synthesis Logic
The following diagram illustrates a conceptual workflow for the synthesis of a strobilurin-type fungicide, highlighting the key stages of intermediate preparation and final coupling.
Caption: Conceptual workflow for strobilurin fungicide synthesis.
Detailed Protocol: A Representative Synthesis of a Mandestrobin Precursor
While a complete, step-by-step protocol for the industrial synthesis of Mandestrobin starting from this compound is not publicly available, we can construct a representative laboratory-scale synthesis of a key aldehyde intermediate based on described chemical transformations for similar structures. The following protocol is a composite representation and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize a substituted benzaldehyde, a crucial precursor for the mandelic acid-derived backbone of Mandestrobin.
Reaction Scheme:
Caption: Synthesis of a key aldehyde intermediate for Mandestrobin.
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 2,5-Dimethylphenol | ≥98% | Sigma-Aldrich | |
| 2-(Chloromethyl)benzal chloride | ≥97% | Sigma-Aldrich | Handle with extreme care in a fume hood. |
| Sodium Hydroxide | ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | HPLC Grade | VWR | Anhydrous |
| Tetrahydrofuran (THF) | HPLC Grade | VWR | Anhydrous |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | |
| Deionized Water | Millipore |
Experimental Procedure:
Step 1: Alkylation of 2,5-Dimethylphenol
-
To a stirred solution of 2,5-dimethylphenol (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydroxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)benzal chloride (1.05 eq) in anhydrous THF dropwise over 1 hour.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate ether.
Step 2: Hydrolysis to the Aldehyde
-
Dissolve the crude intermediate ether from Step 1 in a mixture of THF and water (3:1).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure substituted benzaldehyde.
Step 3: Further Conversion to Mandestrobin
The resulting aldehyde is then converted into a cyanohydrin by reaction with a cyanide source.[3] This is a critical step for which process patents have been filed, indicating its industrial importance.[3] Finally, the synthesis of Mandestrobin is completed by hydrolysis of the nitrile group, followed by a bis-alkylation with a methylating agent like methyl sulfate to form the final N-methyl-alpha-methoxy-2-[(2,5-dimethylphenoxy)methyl]phenylacetamide structure.[3]
Trustworthiness and Self-Validating Systems in Synthesis
In any synthetic protocol, ensuring the identity and purity of the intermediates and the final product is paramount. A self-validating system relies on a battery of analytical techniques to confirm the successful outcome of each step.
-
Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress, allowing for the real-time assessment of the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the successful installation of functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds, providing a crucial check on their identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates, which is critical for ensuring the efficacy and safety of the agrochemical.
Conclusion and Future Perspectives
While the direct synthetic lineage from this compound to a major commercial agrochemical is not prominently featured in the scientific and patent literature, the structural elements of this molecule are highly pertinent to the design of modern fungicides, particularly strobilurins. The synthesis of Mandestrobin serves as an excellent paradigm for the complex, multi-step processes involved in bringing these vital crop protection agents to market. Future research may yet uncover niche applications for this compound or its derivatives, but for now, its value lies in its representation of the broader class of substituted benzaldehydes that are foundational to contemporary agrochemical innovation.
References
Application Notes and Protocols for the Synthesis of Complex Molecules from 3-(2-Methoxyphenoxy)benzaldehyde
Introduction: The Strategic Value of 3-(2-Methoxyphenoxy)benzaldehyde in Complex Synthesis
This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of complex organic structures. Its diaryl ether scaffold is a privileged motif in medicinal chemistry and agrochemical discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The presence of a reactive aldehyde group, coupled with the electronically rich diaryl ether core, provides multiple avenues for synthetic elaboration. This guide provides detailed protocols and mechanistic insights for leveraging this compound as a cornerstone for the construction of high-value molecules, including stilbenes, substituted benzylamines, and tetrahydro-β-carbolines. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to exploit the synthetic potential of this key intermediate.
Core Synthetic Transformations
The aldehyde functionality of this compound is the primary handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details three robust and widely applicable synthetic strategies: the Wittig reaction for alkene synthesis, reductive amination for the preparation of substituted amines, and the Pictet-Spengler reaction for the construction of heterocyclic scaffolds.
Synthesis of Stilbene Derivatives via the Wittig Reaction
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[3] By reacting this compound with a phosphorus ylide, it is possible to generate stilbene derivatives containing the diaryl ether motif. Stilbenes are a class of compounds with significant biological activities and applications in materials science.[4][5]
Causality of Experimental Choices
The choice of a stabilized or non-stabilized ylide is critical as it dictates the stereochemical outcome of the reaction. Stabilized ylides, typically bearing an electron-withdrawing group, favor the formation of the (E)-alkene, while non-stabilized ylides generally lead to the (Z)-alkene.[6] The protocol below utilizes a stabilized ylide to favor the thermodynamically more stable (E)-stilbene isomer. The use of a strong, non-nucleophilic base like sodium hydride is essential for the deprotonation of the phosphonium salt to generate the reactive ylide without competing side reactions.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig synthesis of a stilbene derivative.
Protocol: Synthesis of (E)-1-(2-Methoxyphenoxy)-3-(2-phenylethenyl)benzene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 467 mg |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 mg |
| This compound | 228.25 | 1.0 | 228 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Ethyl acetate | - | - | 50 mL |
| Saturated aqueous ammonium chloride | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (48 mg, 1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes.
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange or red color indicates the generation of the ylide.
-
-
Wittig Reaction:
-
Dissolve this compound (228 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde solution to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-stilbene derivative.
-
Synthesis of Substituted Benzylamines via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[7][8] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This method avoids the over-alkylation issues often encountered in direct alkylation of amines.[8]
Causality of Experimental Choices
Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mildness and selectivity for reducing the iminium ion in the presence of the unreacted aldehyde.[9] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate the formation of the imine intermediate by sequestering the water byproduct. Acetic acid can be used as a catalyst to promote imine formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of an aldehyde.
Protocol: Synthesis of N-Benzyl-1-(3-(2-methoxyphenoxy)phenyl)methanamine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 228.25 | 1.0 | 228 mg |
| Benzylamine | 107.15 | 1.1 | 118 µL |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | 15 mL |
| Glacial Acetic Acid | - | - | 1-2 drops |
| Saturated aqueous sodium bicarbonate | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (228 mg, 1.0 mmol) and dichloromethane (10 mL).
-
Add benzylamine (118 µL, 1.1 mmol) and 1-2 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-benzylamine derivative.
-
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[2][10] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring.[10] Using tryptamine as the β-arylethylamine and this compound, this reaction provides access to complex tetrahydro-β-carboline scaffolds.[11][12]
Causality of Experimental Choices
The reaction requires an acidic catalyst to protonate the intermediate imine, forming a more electrophilic iminium ion which is necessary for the intramolecular cyclization.[2] Trifluoroacetic acid (TFA) is a common choice as it is a strong acid that is also a good solvent for the reactants. The reaction is often heated to overcome the activation energy for the cyclization step. The nucleophilicity of the indole ring of tryptamine is sufficient for the reaction to proceed under these conditions.
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler synthesis of a tetrahydro-β-carboline.
Protocol: Synthesis of 1-(3-(2-Methoxyphenoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 228.25 | 1.0 | 228 mg |
| Tryptamine | 160.22 | 1.0 | 160 mg |
| Dichloromethane (DCM) | - | - | 20 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 1 mL |
| Saturated aqueous sodium bicarbonate | - | - | 30 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add tryptamine (160 mg, 1.0 mmol) and this compound (228 mg, 1.0 mmol).
-
Add dichloromethane (20 mL) and stir to dissolve the solids.
-
Slowly add trifluoroacetic acid (1 mL) to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C).
-
-
Cyclization:
-
Maintain the reaction at reflux for 8-12 hours, monitoring the progress by TLC. The formation of a new, more polar spot indicates product formation.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient to afford the desired tetrahydro-β-carboline.
-
Conclusion
This compound has been demonstrated to be a highly effective and versatile starting material for the synthesis of complex and biologically relevant molecules. The protocols detailed in this guide for the Wittig reaction, reductive amination, and the Pictet-Spengler reaction provide robust and reproducible methods for the construction of stilbenes, substituted benzylamines, and tetrahydro-β-carbolines, respectively. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can unlock the full synthetic potential of this valuable building block for applications in drug discovery and materials science.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. grokipedia.com [grokipedia.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction forms the critical diaryl ether bond. Due to the presence of a reactive aldehyde functional group, a protection-deprotection strategy is often necessary to prevent side reactions and achieve high yields.
The primary synthetic route involves three key stages:
-
Protection: The aldehyde group of 3-bromobenzaldehyde is protected, typically as an acetal.
-
Ullmann Condensation: The protected 3-bromobenzaldehyde is coupled with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
This guide will provide troubleshooting advice for each of these stages.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable: reacting 3-bromobenzaldehyde with guaiacol, or 3-hydroxybenzaldehyde with 2-bromoanisole?
A1: The route starting with 3-bromobenzaldehyde and guaiacol is generally preferred. Aryl bromides are typically more reactive in Ullmann couplings than aryl chlorides, and often more cost-effective than aryl iodides.[1] Furthermore, phenols like guaiacol are excellent nucleophiles in this reaction. The alternative route can also be effective, but the reactivity of 2-bromoanisole might require more stringent reaction conditions.
Q2: Is it absolutely necessary to protect the aldehyde group of 3-bromobenzaldehyde?
A2: Yes, protecting the aldehyde group is highly recommended. The conditions of the Ullmann condensation (high temperatures and basic environment) can lead to side reactions involving the aldehyde, such as aldol condensation, Cannizzaro-type reactions, or oxidation, which will significantly lower the yield and complicate purification. Acetal formation is a robust and reversible protection strategy.[2]
Q3: What is the best choice of catalyst, base, and solvent for the Ullmann condensation step?
A3: The optimal conditions can be substrate-dependent. However, a good starting point is using a copper(I) source like CuI or Cu₂O as the catalyst.[3] For the base, cesium carbonate (Cs₂CO₃) is often very effective, though potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be more economical alternatives.[4] Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to facilitate the reaction, although non-polar solvents like toluene or xylene have also been used successfully, sometimes leading to higher yields depending on the specific substrates and ligands.[4][5]
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include unreacted starting materials (guaiacol and the protected 3-bromobenzaldehyde), homocoupled byproducts (from the dimerization of guaiacol or the aryl halide), and residual solvent. If the deprotection was incomplete, you might also have the acetal of the final product. Over-oxidation during workup can lead to the corresponding carboxylic acid.
Troubleshooting Guides
Part 1: Acetal Protection of 3-Bromobenzaldehyde
Issue: Low yield of 3-bromobenzaldehyde ethylene acetal.
| Possible Cause | Suggested Solution(s) |
| Incomplete reaction | The formation of the acetal is a reversible equilibrium reaction. Ensure water is effectively removed during the reaction, for example, by using a Dean-Stark apparatus with an azeotroping solvent like toluene.[6] A newer method involves vacuum dehydration, which can significantly shorten reaction times.[7] |
| Catalyst inefficiency | A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is typically used. Ensure the catalyst is not deactivated. |
| Sub-optimal reactant stoichiometry | Use a slight excess of ethylene glycol (1.2-1.5 equivalents) to drive the equilibrium towards the product. |
Part 2: Ullmann Condensation
Issue: Low yield of the coupled product, this compound acetal.
| Possible Cause | Suggested Solution(s) |
| Inactive copper catalyst | Use fresh, high-purity copper salts (e.g., CuI, Cu₂O). Some protocols benefit from the in-situ generation of Cu(I) or the use of activating ligands. |
| Inappropriate base | The choice of base is crucial. While K₂CO₃ is common, Cs₂CO₃ is more basic and often gives higher yields, especially with less reactive substrates. Ensure the base is anhydrous. |
| Sub-optimal reaction temperature | Traditional Ullmann reactions required very high temperatures (>170°C).[8] Modern ligand-accelerated systems can run at lower temperatures (130-165°C).[8] If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
| Presence of moisture | The reaction is sensitive to water. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ligand issues | While some Ullmann reactions proceed without a ligand, the addition of a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can significantly improve the yield and allow for milder reaction conditions.[3] |
Issue: Formation of significant side products.
| Possible Cause | Suggested Solution(s) |
| Homocoupling of guaiacol | This can occur if the reaction temperature is too high or if the copper catalyst is too reactive. Consider lowering the temperature or screening different copper sources. |
| Debromination of the aryl bromide | The presence of protic impurities can lead to the reduction of the aryl bromide. Ensure all reagents and solvents are anhydrous. |
Part 3: Acetal Deprotection
Issue: Incomplete deprotection of the acetal.
| Possible Cause | Suggested Solution(s) |
| Insufficient acid or water | Deprotection is an acid-catalyzed hydrolysis. Ensure a sufficient amount of aqueous acid (e.g., HCl, H₂SO₄) is used.[6] |
| Reaction time is too short | Monitor the reaction by TLC or GC to ensure the complete disappearance of the starting acetal. Gentle heating can accelerate the reaction. |
| Two-phase system with poor mixing | If the acetal is not soluble in the aqueous acid, the addition of a co-solvent like THF or acetone can create a homogeneous solution and facilitate the reaction. |
Part 4: Purification
Issue: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution(s) |
| Co-elution of impurities in column chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Thermal degradation during distillation | The product has a relatively high boiling point. Use high vacuum distillation to lower the boiling temperature and minimize the risk of decomposition. |
| Persistent non-aldehyde impurities | A bisulfite adduct formation can be a highly effective method for purifying aldehydes. The crude product is reacted with an aqueous solution of sodium bisulfite to form a water-soluble adduct. The non-aldehyde impurities are then removed by extraction with an organic solvent. The pure aldehyde can be regenerated from the aqueous layer by adding an acid or a base.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzaldehyde Ethylene Acetal
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), ethylene glycol (1.5 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude acetal, which can be used in the next step without further purification.
Protocol 2: Ullmann Condensation
-
In a flame-dried flask under an inert atmosphere, combine 3-bromobenzaldehyde ethylene acetal (1 equivalent), guaiacol (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to 130-150°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Acetal Deprotection
-
Dissolve the crude this compound ethylene acetal in a mixture of acetone and 2M hydrochloric acid.
-
Stir the mixture at room temperature (or with gentle heating) until the reaction is complete as indicated by TLC.
-
Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude final product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Ullmann condensation step.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]
- 7. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 8. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Common side products in the synthesis of 3-(2-Methoxyphenoxy)benzaldehyde and how to avoid them
Welcome to the technical support guide for the synthesis of 3-(2-methoxyphenoxy)benzaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for optimizing this synthesis, with a strong focus on identifying, understanding, and mitigating the formation of common side products. The insights provided herein are based on established chemical principles and field-proven strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2][3] This reaction forms the diaryl ether bond by coupling an aryl halide with a phenol. For this specific target, the reaction involves coupling 3-halobenzaldehyde (typically 3-bromobenzaldehyde or 3-fluorobenzaldehyde) with guaiacol (2-methoxyphenol).
The generalized reaction scheme is as follows:
Caption: Generalized Ullmann Condensation for Target Synthesis.
While palladium-catalyzed Buchwald-Hartwig amination has also been adapted for C-O bond formation, the Ullmann condensation remains a cost-effective and widely used method for diaryl ether synthesis.[3]
Q2: I'm observing multiple unexpected spots on my TLC. What are the most likely side products?
Side product formation is a common challenge in Ullmann couplings. The identity and prevalence of these impurities are highly dependent on reaction conditions. Based on the mechanism, the following are the most probable side products:
-
Homocoupling of Guaiacol (Phenol Self-Condensation): Formation of 2,2'-dimethoxybiphenyl or bis(2-methoxyphenyl) ether. This occurs when the copper catalyst promotes the coupling of two molecules of the phenoxide.
-
Homocoupling of 3-Halobenzaldehyde (Biaryl Formation): Two molecules of the aryl halide couple to form 3,3'-diformylbiphenyl. This pathway can become significant, especially at higher temperatures or with inefficient catalyst turnover.[4]
-
Hydrodehalogenation: The halogen on the 3-halobenzaldehyde is replaced by a hydrogen atom, yielding benzaldehyde. This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[5]
-
Oxidation/Reduction of the Aldehyde: The aldehyde functional group is sensitive. It can be oxidized to a carboxylic acid (3-(2-methoxyphenoxy)benzoic acid) if air is not properly excluded, or potentially reduced to an alcohol (3-(2-methoxyphenoxy)benzyl alcohol) depending on the reagents and conditions.
Caption: Major reaction pathways and potential side reactions.
Troubleshooting Guide
This section addresses specific experimental issues and provides systematic solutions to overcome them.
Problem 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Inactive Catalyst | The active catalytic species is Cu(I).[2][5] Commercially available Cu(I) salts (e.g., CuI) can oxidize to inactive Cu(II) upon prolonged exposure to air. | 1. Use a fresh, high-purity Cu(I) salt (CuI is most common).[5] 2. Consider using a more air-stable catalyst precursor like Cu(I)-PPh₃.[6] 3. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[5] |
| Inappropriate Ligand | Ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the reductive elimination step that forms the C-O bond.[5][7] The choice of ligand is highly substrate-dependent. | 1. Screen a variety of ligands. For diaryl ether synthesis, N,N- or N,O-chelating ligands are often effective.[3] 2. Start with well-established ligands like L-proline , N,N-dimethylglycine , or 1,10-phenanthroline .[3][5] |
| Suboptimal Base | The base deprotonates the phenol to form the active nucleophile (phenoxide). Its strength and solubility are critical. An overly weak base may not generate enough phenoxide, while an overly strong base can cause degradation. | 1. K₂CO₃ and Cs₂CO₃ are the most commonly successful bases for Ullmann ether synthesis.[8] 2. Cs₂CO₃ is more soluble in organic solvents and can be more effective, albeit more expensive.[8] 3. Ensure the base is finely powdered and anhydrous to maximize its reactivity. |
| Incorrect Temperature | Classical Ullmann reactions required very high temperatures (>200 °C).[3] Modern ligand-accelerated protocols operate under much milder conditions, typically between 80-120 °C.[5][9] | 1. For a new system, start at a moderate temperature (e.g., 100 °C) and monitor by TLC. 2. If no reaction occurs, incrementally increase the temperature by 10-15 °C. 3. If decomposition (charring, multiple dark spots on TLC) is observed, lower the temperature. |
Problem 2: Significant Formation of Homocoupled Side Products
Potential Causes & Solutions
Excessive homocoupling indicates that the desired cross-coupling pathway is being outcompeted.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Inefficient Ligand | A suitable ligand preferentially stabilizes the cross-coupling transition state over the homocoupling one. The absence of a good ligand often leads to homocoupling, especially at high temperatures.[4] | 1. Introduce or change the ligand. Bidentate ligands like 1,10-phenanthroline or amino acids are known to suppress homocoupling by promoting the desired reductive elimination step.[4] |
| High Temperature | The activation energy for homocoupling can be lower or similar to cross-coupling. High temperatures provide enough energy for all pathways to proceed, reducing selectivity. | 1. Lower the reaction temperature. Modern ligand systems are designed to work at lower temperatures (e.g., 90-110 °C), which significantly improves selectivity for the cross-coupling product.[4] |
| Incorrect Stoichiometry | An excess of one reactant can favor its self-coupling. | 1. Start with a 1:1 or 1:1.2 ratio of the 3-halobenzaldehyde to guaiacol. 2. Using a slight excess of the phenol (guaiacol) can sometimes push the reaction towards the cross-coupled product.[4] |
Problem 3: Product is Contaminated with Benzaldehyde (Hydrodehalogenation)
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Protic Impurities | The presence of water or other protic species can protonate the organocopper intermediate, leading to the reduction of the aryl halide (hydrodehalogenation) instead of coupling.[5] | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. 2. Thoroughly dry all glassware in an oven before use. 3. Ensure the inert gas used to blanket the reaction is dry. |
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.
Materials:
-
3-Bromobenzaldehyde
-
Guaiacol (2-Methoxyphenol)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
Anhydrous Toluene or DMF
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add CuI (5 mol%), L-proline (10 mol%), and anhydrous K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add 3-bromobenzaldehyde (1.0 equivalent), guaiacol (1.2 equivalents), and anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically an oil or a low-melting solid. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.[10]
Caption: A systematic workflow for troubleshooting the synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Optimizing Column Chromatography for 3-(2-Methoxyphenoxy)benzaldehyde Purification
Welcome to the technical support center for the chromatographic purification of 3-(2-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final product. We will move beyond simple procedural lists to explore the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during purification.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section addresses the most frequently asked questions regarding the initial setup for the purification of this compound. A solid foundation is critical for a successful separation.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step in designing a purification strategy. While specific experimental data for this exact isomer is not widely published, we can infer its behavior from its structural components and closely related analogues like 3-phenoxybenzaldehyde[1][2].
-
Structure: The molecule consists of two aromatic rings linked by an ether bond, with a methoxy group on one ring and an aldehyde on the other. This structure imparts moderate polarity.
-
Polarity: The ether linkages and the aldehyde's carbonyl group are the primary sources of polarity. The molecule is significantly more polar than simple hydrocarbons like hexane but less polar than alcohols or carboxylic acids[3]. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Reactivity: The aldehyde functional group is the most reactive site. It is susceptible to oxidation to the corresponding carboxylic acid (3-(2-methoxyphenoxy)benzoic acid), which can be a major impurity[4][5]. Aldehydes can also react with nucleophilic solvents (like methanol or ethanol) under acidic conditions, such as those present on a standard silica gel surface, to form hemiacetals or acetals[6].
Q2: How do I choose the right stationary phase? Is standard silica gel always the best option?
A2: The choice of stationary phase is critical and depends on the stability of your compound.
-
Silica Gel (SiO₂): This is the most common, cost-effective, and versatile stationary phase for separating moderately polar compounds[7]. However, standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[8]. This acidity can cause streaking of polar compounds or, more critically, lead to the degradation of acid-sensitive molecules like aldehydes[6][9].
-
Neutral Alumina (Al₂O₃): If you observe significant degradation or irreversible adsorption of your aldehyde on silica gel, neutral alumina is an excellent alternative[3][8]. It lacks the acidic silanol groups responsible for decomposition.
-
Deactivated Silica Gel: A practical alternative to switching to alumina is to deactivate the silica gel. This is achieved by preparing the eluent with a small amount (0.1-1%) of a basic additive like triethylamine (Et₃N)[4][8]. The triethylamine neutralizes the acidic sites on the silica surface, minimizing compound degradation.
Q3: What is the most effective way to determine the optimal mobile phase (solvent system)?
A3: The mobile phase is the engine of your separation. The ideal solvent system should provide good separation between your target compound and its impurities. This is almost exclusively determined using Thin Layer Chromatography (TLC) prior to running the column[10][11].
The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35 [3]. This Rf value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front (where separation is poor) or sticking to the column indefinitely.
A common starting point for compounds of this polarity is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Hexane [6][12].
Q4: How should I load my crude sample onto the column?
A4: Proper sample loading is crucial for achieving sharp bands and good separation. Overloading the column is a common cause of failed purifications[13]. There are two primary methods for loading your sample:
-
Wet Loading: This is the simplest method. Dissolve the crude sample in the minimum amount of the initial column eluent (or a slightly more polar solvent if necessary for solubility) and carefully pipette it directly onto the top of the packed column bed[14]. The main risk is disturbing the silica bed, which can lead to channeling and poor separation.
-
Dry Loading (Recommended for Aldehydes): This method often yields superior results, especially if the crude product has poor solubility in the eluent. Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (typically 2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder[14]. This powder is then carefully added to the top of the packed column. This technique ensures that the entire sample is introduced to the column in a very narrow, concentrated band, maximizing separation efficiency.
Section 2: Step-by-Step Experimental Protocols
Here we provide detailed, validated protocols for developing your separation method and running the purification.
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot the sample onto the baseline of a silica gel TLC plate (pencil line ~1 cm from the bottom)[8]. Make the spot as small as possible to prevent band broadening.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline[12]. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since this compound is an aromatic aldehyde, it should be visible under a UV lamp at 254 nm[12]. You can also use a potassium permanganate or dinitrophenylhydrazine stain to specifically visualize aldehydes and other functional groups[15].
-
Analyze and Optimize: Calculate the Rf value for your target spot (Rf = distance spot traveled / distance solvent traveled).
-
If Rf > 0.4, your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 8:2 to 9:1 Hexane:EtOAc).
-
If Rf < 0.2, your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 8:2 to 7:3 Hexane:EtOAc).
-
Continue this process until you achieve an Rf of ~0.3 and see clear separation from major impurities.
-
Protocol 2: Packing and Running a Flash Chromatography Column
-
Column Preparation: Select a column of appropriate size (a good rule of thumb is to use 40-60 g of silica gel for every 1 g of crude material). Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand[3].
-
Slurry Packing: Fill the column about one-third full with your initial, non-polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour this slurry into the column. Tap the side of the column gently to dislodge air bubbles and encourage even packing[16].
-
Equilibration: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand on top. Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated. Never let the column run dry.
-
Sample Loading: Load your sample using either the wet or dry loading method described in FAQ 4.
-
Elution: Carefully add your mobile phase to the top of the column. Apply pressure (using a bellows or nitrogen line for flash chromatography) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate[10][16].
-
Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Section 3: Troubleshooting Guide
Even with careful planning, problems can arise. This section provides solutions to common issues.
Q1: My compound streaks badly on the TLC plate and doesn't move as a tight spot. What's wrong?
A1: Streaking is a common problem, especially with polar or acidic compounds.
-
Causality: The most likely cause is the oxidation of your aldehyde to the corresponding carboxylic acid impurity[4]. Carboxylic acids interact very strongly with the acidic silanol groups on the silica gel, causing them to "smear" or streak up the plate rather than moving as a discrete spot.
-
Solution 1 (Acidify the Eluent): Add a small amount (0.5-1%) of acetic acid or formic acid to your TLC developing solvent. This increases the proton concentration in the mobile phase, suppressing the ionization of your acidic impurity (R-COO⁻) and forcing it to exist in its less polar, protonated form (R-COOH). This reduces its interaction with the silica and results in a much sharper spot.
-
Solution 2 (Over-spotting): You may simply be loading too much sample onto the TLC plate[4]. Try diluting your sample solution and re-spotting.
Q2: The separation on the column is poor, and my fractions are all mixed, even though the TLC looked perfect. What happened?
A2: This is a frustrating but common scenario that usually points to an issue with column packing or sample loading.
-
Causality 1 (Column Overloading): You have loaded too much crude material for the amount of silica gel used. A general rule is to use a silica-to-sample mass ratio of at least 40:1 for moderately difficult separations.
-
Causality 2 (Poor Packing): If the silica gel bed is not packed uniformly, "channels" can form. The solvent and sample will flow faster through these channels, bypassing the stationary phase and leading to a complete loss of separation[3]. This can happen if the slurry was too thick or if air bubbles were trapped during packing.
-
Causality 3 (Sample Band Too Wide): If you used the wet loading method and dissolved your sample in too much solvent, the initial sample band will be very wide. It is impossible to separate two compounds that start several centimeters apart on the column.
-
Solution: Repack the column carefully, ensuring a homogenous slurry. Use the dry loading method to ensure a narrow sample band[14]. If overloading is suspected, use a larger column with more silica gel.
Q3: I suspect my aldehyde is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Aldehyde instability on silica is a known issue[6].
-
Confirmation (2D TLC): You can test for on-plate degradation using a two-dimensional TLC analysis[9][14].
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in the first dimension as usual.
-
Rotate the plate 90 degrees and develop it again in the second dimension using the same solvent system.
-
If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that the compound degraded during the extended contact time with the silica.
-
-
Prevention Strategy 1 (Deactivate Silica): As mentioned in FAQ 2, run the column with an eluent containing 0.1-1% triethylamine[4]. This will neutralize the acidic sites and protect your aldehyde.
-
Prevention Strategy 2 (Switch Stationary Phase): Use neutral alumina instead of silica gel.
-
Prevention Strategy 3 (Avoid Reactive Solvents): Do not use alcohol-based solvents like methanol or ethanol in your eluent, as they can form acetals with the aldehyde on the acidic silica surface[6]. Stick to solvents like hexane, ethyl acetate, diethyl ether, and dichloromethane.
Q4: The column flow has slowed to a trickle or stopped completely. How can I fix this?
A4: A blocked column can be caused by several factors.
-
Causality 1 (Fine Particles): Very fine silica particles may be clogging the bottom frit or cotton plug.
-
Causality 2 (Precipitation): Your crude sample may have precipitated at the top of the column if it is not soluble in the mobile phase[9]. This is common when a highly polar solvent is used to dissolve the sample for wet loading, but the column is started with a non-polar eluent.
-
Solution: If the blockage is at the bottom, the run may be unsalvageable. To prevent this, ensure your bottom plug is not too tightly packed. For precipitation at the top, the best course of action is to avoid it by using the dry loading method or ensuring your sample is fully soluble in the initial mobile phase.
Section 4: Data Tables & Visualization
Visual aids and reference data are essential for efficient experimental design.
Table 1: Properties of Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Aldehyde Purification |
| n-Hexane | 0.1 | 69 | Excellent non-polar base for mobile phase. |
| Dichloromethane | 3.1 | 40 | Good solvent for many organic compounds; use with good ventilation. |
| Diethyl Ether | 2.8 | 35 | Good polar modifier; highly volatile and flammable. |
| Ethyl Acetate | 4.4 | 77 | Excellent polar modifier; preferred over alcohols. |
| Acetone | 5.1 | 56 | Useful for dissolving samples for dry loading due to volatility. |
| Ethanol | 4.3 | 78 | Use with caution. Can form acetals with aldehydes on silica gel[6]. |
| Methanol | 5.1 | 65 | Use with caution. More reactive than ethanol; generally avoid[6]. |
Diagrams
// Branch from TLC Check TLC_No [label="No", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLC_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTLC [label="Re-optimize TLC\nsolvent system"]; CheckTLC -> TLC_No [label=""]; CheckTLC -> TLC_Yes [label=""]; TLC_No -> OptimizeTLC;
// Branch from Loading Check WetLoad [label="Wet Loading", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DryLoad [label="Dry Loading", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Overload [label="Possible Overloading or\nWide Sample Band.\nConsider Dry Loading."]; CheckPacking [label="Check for poor\ncolumn packing (channeling)."]; CheckLoading -> WetLoad; CheckLoading -> DryLoad; WetLoad -> Overload; DryLoad -> CheckPacking; TLC_Yes -> CheckPacking;
// Branch from Stability Check Run2DTLC [label="Perform 2D TLC\nAnalysis"]; Degrades [label="Degradation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stable [label="Compound\nStable", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution [label="Solution:\n1. Add Et3N to eluent\n2. Switch to Alumina"]; CheckStability -> Run2DTLC; Run2DTLC -> Degrades; Run2DTLC -> Stable; Degrades -> Solution; } dot Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. Buy 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Chromatography [chem.rochester.edu]
- 10. magritek.com [magritek.com]
- 11. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 12. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. file.chemscene.com [file.chemscene.com]
- 16. bhavanscollegedakor.org [bhavanscollegedakor.org]
Technical Support Center: Preserving the Integrity of 3-(2-Methoxyphenoxy)benzaldehyde
A Guide for Researchers on Preventing Oxidation to Carboxylic Acid
Welcome to the technical support resource for handling 3-(2-Methoxyphenoxy)benzaldehyde. As Senior Application Scientists, we understand that the success of your synthesis hinges on the purity and stability of your reagents. A common and critical challenge encountered by researchers is the unwanted oxidation of this aromatic aldehyde to its corresponding carboxylic acid, 3-(2-Methoxyphenoxy)benzoic acid. This guide provides in-depth, field-proven insights and protocols to help you mitigate this issue, ensuring the integrity of your experiments and the reliability of your results.
Section 1: The Root Cause: Why Aldehydes Are Prone to Oxidation
This section delves into the fundamental chemical principles that make the aldehyde functional group susceptible to oxidation.
FAQ: Why is this compound so easily oxidized?
The high susceptibility of aldehydes to oxidation is due to the presence of a hydrogen atom directly bonded to the carbonyl carbon.[1] This C-H bond is relatively weak and easily cleaved. Unlike ketones, which lack this hydrogen and are resistant to oxidation except under harsh conditions, aldehydes are strong reducing agents and are readily oxidized by a wide range of oxidants, including atmospheric oxygen.[1][2][3]
The oxidation process can be initiated by air, light, or trace metal impurities and often proceeds through a free-radical chain mechanism or, in the presence of water, via a hydrate intermediate.[4][5] Under acidic or neutral conditions, the product is the carboxylic acid, while under alkaline conditions, the corresponding carboxylate salt is formed.[1][2]
Caption: General pathways for aldehyde oxidation.
Section 2: Proactive Defense: Storage and Handling Protocols
The first line of defense against oxidation is proper storage and handling. Degradation often occurs not during a reaction, but during prolonged or improper storage.
FAQ: What are the best practices for storing this compound to guarantee its stability?
To minimize exposure to oxygen, light, and heat, which are primary drivers of degradation, a stringent storage protocol is essential.[6][7] Aldehydes are well-known to be air-sensitive, and handling them under an inert gas is a critical step.[8][9]
Protocol: Long-Term Storage of Aromatic Aldehydes
-
Select the Right Container: Use an amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.[6]
-
Inert Atmosphere Blanketing: Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces atmospheric oxygen.[9]
-
Seal Securely: Tighten the cap firmly. For extra protection during long-term storage, wrap the cap and neck of the bottle with Parafilm®.
-
Refrigerate: Store the sealed container in a refrigerator at a recommended temperature of 2-8°C.[9][10]
-
Log and Label: Clearly label the container with the compound name, date received, and date opened. Maintain a log to track usage.
Data Summary: Impact of Storage Conditions on Purity
| Parameter | Recommended Protocol | Poor Practice | Expected Outcome of Poor Practice |
| Atmosphere | Store under Argon/Nitrogen[9] | Air-filled headspace | Gradual oxidation, purity loss over weeks/months |
| Container | Airtight, amber glass bottle[6] | Clear, loosely sealed container | Accelerated oxidation due to light and oxygen exposure |
| Temperature | 2-8°C[10] | Room temperature (ambient) | Increased rate of autoxidation and potential side reactions |
| Additives | Consider adding BHT (~50-100 ppm) | No antioxidant | No protection against radical-chain oxidation mechanisms |
FAQ: Are chemical stabilizers or antioxidants effective?
Yes, for bulk or long-term storage, adding a radical scavenger like Butylated Hydroxytoluene (BHT) can be effective at very low concentrations (e.g., 50-200 ppm).[7] For certain industrial applications, other stabilizers like triethanolamine or specific phenols have also been used to prevent degradation and polymerization.[11][12] However, for synthetic lab use, the primary reliance should be on proper inert atmosphere techniques.
Section 3: In-Process Security: Chemical Protection During Synthesis
When your reaction scheme involves reagents that could oxidize the aldehyde (e.g., strong bases, some oxidizing agents, or nucleophiles in multi-step syntheses), you must protect the aldehyde group chemically.
FAQ: How can I run a reaction on another functional group in my molecule without destroying the aldehyde?
The most robust and widely accepted strategy is to use a protecting group .[13] This involves temporarily and reversibly converting the aldehyde into a different functional group that is inert to the desired reaction conditions.[14] For aldehydes, the most common protecting group is a cyclic acetal .[15]
Acetals are exceptionally stable in neutral to strongly basic environments and are unaffected by most oxidizing and reducing agents.[16]
Caption: The protecting group workflow for selective synthesis.
Protocol 1: Acetal Protection of this compound
This protocol converts the aldehyde to a 1,3-dioxolane derivative, which is stable under a wide range of non-acidic conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add Reagents: Add a suitable solvent (e.g., toluene, ~0.2 M concentration), ethylene glycol (1.2-1.5 eq), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TSA, ~0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is fully consumed.
-
Workup: Cool the reaction to room temperature. Quench the catalyst by adding a mild base (e.g., a few drops of triethylamine or a gentle wash with saturated NaHCO₃ solution).
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected acetal. This product can typically be used in the next step without further purification.
Protocol 2: Deprotection of Acetal to Regenerate the Aldehyde
This protocol efficiently removes the acetal group to restore the original aldehyde.
-
Setup: Dissolve the acetal-protected compound in a suitable solvent mixture, typically one that is miscible with water, such as acetone or THF.
-
Add Acid: Add an aqueous acid solution, such as 1M HCl or a solution of p-TSA in water.[13]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the hydrolysis by TLC or GC-MS until the starting acetal is consumed.
-
Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography or distillation if necessary.
Section 4: Troubleshooting and Quality Control
Even with precautions, you may need to assess the purity of your aldehyde or purify a contaminated batch.
FAQ: I suspect my aldehyde has oxidized. How can I verify this?
Visual inspection (e.g., discoloration) is unreliable.[17] Quantitative analytical methods are required for confirmation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. Develop a method that resolves the aldehyde from the carboxylic acid.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the parent aldehyde and the carboxylic acid impurity (often after derivatization).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly diagnostic. The aldehyde proton (-CHO) has a characteristic singlet around 9.8-10.1 ppm. The carboxylic acid proton (-COOH) appears as a broad singlet far downfield, typically >11 ppm.
FAQ: My batch of this compound is contaminated with the acid. Can it be purified?
Yes, purification is possible. While standard column chromatography can work, a highly effective chemical method is purification via a bisulfite adduct.[20]
-
Adduct Formation: The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, while the carboxylic acid and other non-aldehydic impurities do not react and remain in the organic phase.
-
Isolation: The solid adduct can be filtered off, or the aqueous layer containing the adduct can be separated.
-
Regeneration: The purified aldehyde is regenerated from the adduct by treatment with either a mild acid or a base.[20]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wcu.edu [wcu.edu]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 17. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Troubleshooting low yield in Williamson ether synthesis of aryl aldehydes
Technical Support Center: Williamson Ether Synthesis of Aryl Aldehydes
Introduction for the Modern Researcher
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and powerful tool for constructing ether linkages.[1] Its application in the synthesis of aryl ethers, particularly those bearing sensitive functional groups like aldehydes, is critical in pharmaceuticals, agrochemicals, and materials science.[1] However, this classic SN2 reaction is not without its nuances.[2][3] Low yields, unexpected side products, and incomplete reactions are common hurdles that can frustrate even experienced chemists.[4][5]
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Williamson ether synthesis of aryl aldehydes. Moving beyond textbook theory, this hub provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. We will dissect common problems, explain the underlying chemical principles, and offer validated protocols to enhance your reaction yields and purity.
Core Principles: A Visual Overview
The Williamson ether synthesis is fundamentally an SN2 reaction where a deprotonated alcohol (alkoxide or, in our case, a phenoxide) acts as a nucleophile, attacking an alkyl halide to form an ether.[2][3][4][6]
Caption: Core mechanism of the Williamson ether synthesis.
Troubleshooting Hub: Frequently Asked Questions (FAQs)
Issue 1: My reaction is stalled; I'm recovering only my starting phenolic aldehyde.
Q: I've mixed my phenolic aldehyde, alkyl halide, and base, but TLC/LC-MS analysis shows only starting material, even after several hours. What's wrong?
A: This is a classic symptom of failed phenoxide formation. The phenolic proton must be removed to generate the potent nucleophile required for the SN2 attack. If the phenoxide isn't formed, the reaction cannot initiate.
Root Causes & Solutions:
-
Insufficient Base Strength: The most common culprit is a base that is too weak to deprotonate the specific phenol in your system. While phenols are more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), their acidity can be modulated by other substituents on the ring.[7]
-
Solution: If you are using a mild base like sodium bicarbonate (NaHCO₃), it may be insufficient.[7] Switch to a stronger, more common base for this synthesis, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[7][8] For particularly stubborn or electron-deficient phenols, a very strong base like sodium hydride (NaH) can be used, but with caution, as it increases the risk of side reactions.[2][3][7]
-
-
Poor Base Quality or Water Contamination: The reaction is highly sensitive to moisture.[9] Water can consume strong bases and hydrolyze your alkyl halide.
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried). Use anhydrous solvents. If using a solid base like NaH, ensure it has been stored and handled correctly to prevent deactivation (e.g., a gray appearance can indicate it's compromised).[9]
-
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the alkyl halide, thereby slowing or stopping the reaction.[4]
Issue 2: My yield is very low, and I have a mixture of products.
Q: The reaction works, but I only get a 20-30% yield of my desired ether, alongside several other spots on my TLC plate. How can I improve this?
A: Low yields with multiple products often point to competing side reactions. In the Williamson ether synthesis, the primary competitors are E2 elimination and C-alkylation.
Root Causes & Solutions:
-
E2 Elimination: Your alkyl halide is likely the problem. The phenoxide is not only a good nucleophile but also a strong base. If it attacks a proton on a carbon adjacent to the leaving group, it will cause elimination to form an alkene, instead of substitution.[10]
-
This is highly likely if you are using a secondary or tertiary alkyl halide. [2][4][10] The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon.[2][11]
-
Solution: Whenever possible, use a methyl or primary alkyl halide.[2][10] If your target molecule requires a secondary alkyl group, you must accept that a mixture of substitution and elimination products is probable.[2][12] Tertiary alkyl halides will almost exclusively give the elimination product and should be avoided entirely for this synthesis.[2][10]
Alkyl Halide Type Primary SN2 Product (Ether) Primary E2 Product (Alkene) Recommendation Methyl (CH₃-X) Excellent Yield Not Possible Highly Recommended Primary (R-CH₂-X) Good to Excellent Yield Minor Product Recommended Secondary (R₂-CH-X) Fair to Poor Yield Major Product Use with Caution Tertiary (R₃-C-X) Negligible Yield Almost Exclusive Product Avoid -
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). Alkylation can occur on the ring, leading to undesired C-alkylated byproducts.[4][8]
-
Solution: This is often influenced by the solvent and counter-ion. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[7] While harder to control, potassium (K⁺) as the counter-ion (from K₂CO₃ or KOH) sometimes gives better O-selectivity than sodium (Na⁺).
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for 1 to 8 hours.[4]
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or moderately increasing the temperature. Be aware that excessively high temperatures can favor the E2 elimination side reaction.[9]
-
Issue 3: I'm trying to use an aryl halide as my electrophile, and it's not working.
Q: Can I react my phenoxide with an aryl halide (e.g., bromobenzene) to form a diaryl ether?
A: No, this will not work under standard Williamson conditions. The SN2 reaction mechanism requires a backside attack on the electrophilic carbon.[3] In an aryl halide, this is sterically impossible because the aromatic ring blocks the path of the incoming nucleophile.[2][3]
-
Solution: To form diaryl ethers, you need to use a different reaction, such as the Ullmann condensation, which typically requires a copper catalyst.[8]
Workflow & Decision Guide
This flowchart provides a logical path for troubleshooting your experiment.
Caption: Troubleshooting decision tree for low yields.
Validated Experimental Protocol
Synthesis of 4-(benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde
This protocol provides a reliable starting point for the synthesis of an aryl aldehyde ether.
Materials:
-
4-hydroxybenzaldehyde
-
Benzyl bromide (Primary alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended and can be stirred effectively (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: Begin stirring the mixture. Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and allow it to stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with deionized water and once with brine solution to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-(benzyloxy)benzaldehyde.
References
- 1. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. tailoredread.com [tailoredread.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. teachthemechanism.com [teachthemechanism.com]
- 12. youtube.com [youtube.com]
Recrystallization solvent selection for purifying 3-(2-Methoxyphenoxy)benzaldehyde
Guide Objective: This technical guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the purification of 3-(2-Methoxyphenoxy)benzaldehyde via recrystallization. It combines foundational principles with actionable troubleshooting protocols to address common experimental challenges.
Frequently Asked Questions: The Foundations of Recrystallization
Q1: What is the primary goal of recrystallization and why is it a critical purification step?
Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities.[1][2] The method is based on the principle that the solubility of most solids in a given solvent increases with temperature.[1][3] An impure compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to form highly organized, pure crystals. The impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]
For drug development professionals, achieving high purity is non-negotiable. Recrystallization is a cost-effective and scalable method to remove process-related impurities, byproducts, and starting materials, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards for safety and efficacy.
Q2: What are the defining characteristics of an ideal recrystallization solvent?
Selecting the right solvent is the most critical factor for a successful recrystallization.[1] The choice is a balance of thermodynamic and practical properties. An ideal solvent should:
-
Exhibit a Steep Solubility Curve: It must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[5] This differential solubility is the thermodynamic driving force for crystallization upon cooling.
-
Not React with the Compound: The solvent must be chemically inert to avoid product degradation or byproduct formation.[5]
-
Dissolve Impurities Differently: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[5]
-
Have a Lower Boiling Point than the Compound's Melting Point: If the solvent's boiling point is higher than the compound's melting point, the compound will melt before dissolving, a phenomenon known as "oiling out," which hinders purification.[6]
-
Be Volatile and Easy to Remove: The solvent should have a relatively low boiling point so that any residual amounts can be easily removed from the purified crystals by drying.[5]
-
Be Safe and Inexpensive: Considerations for toxicity, flammability, and cost are paramount, especially for process scale-up.[5]
Q3: How does the molecular structure of this compound guide the initial solvent choice?
The principle of "like dissolves like" is a powerful starting point.[7] The structure of this compound contains several functional groups that dictate its polarity:
-
Two Aromatic Rings and an Ether Linkage: These contribute significant non-polar, lipophilic character.
-
An Aldehyde Group (-CHO) and a Methoxy Group (-OCH₃): These groups are polar and capable of dipole-dipole interactions.
This combination of features makes the molecule moderately polar. Therefore, the initial search for a suitable solvent should focus on solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate. Highly non-polar solvents (e.g., hexanes) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may fail to dissolve it sufficiently. A rule of thumb suggests that solvents containing similar functional groups to the compound can be effective solubilizers.[8]
Experimental Protocol: A Systematic Approach to Solvent Selection
This protocol outlines a small-scale, systematic method for identifying the optimal single-solvent or two-solvent system for purifying this compound.
Safety First: Before beginning, consult the Safety Data Sheet (SDS) for this compound and all candidate solvents. The compound is a known skin, eye, and respiratory irritant.[9] All work should be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Step 1: Single-Solvent Screening (Microscale)
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To the first test tube, add a candidate solvent (see Table 1) dropwise, vortexing after each addition. If the solid dissolves completely in ≤0.5 mL of solvent at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor. Mark it as "too soluble" and move to the next solvent.[7]
-
Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.[4]
-
Evaluation: An ideal single solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a reasonable volume of hot solvent, and which yields a good quantity of crystals upon cooling. Log all observations in a table similar to Table 2.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Testing |
| Water | 100 | High | Unlikely to work alone but useful as an anti-solvent. |
| Ethanol | 78 | High-Intermediate | Often a good choice for moderately polar organic solids. |
| Isopropanol | 82 | Intermediate | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Intermediate | Good solvent for compounds with ester-like polarity. |
| Toluene | 111 | Low | Effective for aromatic compounds; good for dissolving non-polar impurities.[8] |
| Heptane/Hexanes | ~98 / ~69 | Very Low | Unlikely to work alone but excellent as an anti-solvent.[8] |
| Table 1: Candidate Solvents for Screening. |
Step 2: Two-Solvent System Selection
If no single solvent is ideal, a two-solvent (or mixed-solvent) system is the next logical step. This method uses one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[4]
-
Dissolution: In a test tube, dissolve the crude solid in a minimal amount of the hot "soluble solvent" (e.g., ethanol).
-
Induce Cloudiness: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution just begins to turn persistently cloudy (turbid). This indicates the point of saturation.
-
Re-clarify: Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.[4]
-
Cooling: Allow the solution to cool slowly. The decrease in temperature will dramatically lower the compound's solubility in the mixed-solvent system, promoting crystallization.
| Test Tube # | Solvent | Solubility at 25°C | Solubility at B.P. | Crystal Formation on Cooling? | Notes/Verdict |
| 1 | Ethanol | Sparingly Soluble | Soluble | Yes, moderate crop | Good Candidate |
| 2 | Toluene | Sparingly Soluble | Soluble | Yes, slow formation | Possible Candidate |
| 3 | Heptane | Insoluble | Insoluble | No | Unsuitable (Use as anti-solvent) |
| 4 | Water | Insoluble | Insoluble | No | Unsuitable (Use as anti-solvent) |
| 5 | Ethyl Acetate | Soluble | Very Soluble | No, or very few crystals | Unsuitable (Too Soluble) |
| Table 2: Example Solubility Test Log. |
Troubleshooting & Advanced FAQs
Q1: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[6] It typically occurs when the saturated solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the solid liquefies into an immiscible oil.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution too quickly at a high temperature. Solution: Re-heat the mixture to dissolve the oil, add a small amount (10-20% more) of hot solvent to decrease the concentration, and attempt to cool it again, but much more slowly.[12][13]
-
Rapid Cooling: Cooling the solution too fast can shock it, favoring oil formation over the slower, more ordered process of crystallization. Solution: Insulate the flask to ensure very slow cooling. Let it stand on a benchtop away from drafts before moving to an ice bath.[6]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point. Solution: Select a different solvent with a lower boiling point.
Q2: The solution is cold, but no crystals have formed. What are my next steps?
This indicates either that you used too much solvent or the solution is supersaturated and requires a nucleation event to begin crystallization.[6][12]
Solutions to Induce Crystallization:
-
Reduce Solvent Volume: This is the most common cause of failure.[6] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) to re-establish a saturated state, and then allow it to cool again.
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation to begin.[4]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. The seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.[14]
Q3: My final yield is disappointingly low. What are the likely causes of product loss?
A low yield can result from several procedural missteps during the recrystallization process.[13]
Common Causes and Prevention:
-
Using Excess Solvent: Dissolving the compound in too much hot solvent is the most frequent error. Even in the cold, some product will remain dissolved in the mother liquor. Prevention: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[4]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), significant product can be lost. Prevention: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the transfer. Using a slight excess of solvent and then boiling it off later can also help.[14]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is too warm, will dissolve some of your product. Prevention: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent.
Workflow Visualization
The following diagram illustrates the logical workflow for selecting a recrystallization solvent system.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. bio.vu.nl [bio.vu.nl]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
How to remove unreacted starting materials from 3-(2-Methoxyphenoxy)benzaldehyde product
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and purification protocols for isolating 3-(2-Methoxyphenoxy)benzaldehyde from unreacted starting materials. As chemists, we understand that a successful reaction is only half the journey; a robust purification strategy is paramount to achieving the desired product in high purity. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
In a typical synthesis, such as a Williamson ether synthesis or a similar nucleophilic aromatic substitution, the most common impurities are unreacted starting materials. These are primarily:
-
3-Hydroxybenzaldehyde
-
2-Methoxyphenol (Guaiacol)
Both of these starting materials contain a phenolic hydroxyl (-OH) group, which is acidic. Your product, this compound, is an ether and lacks this acidic proton. This fundamental difference in chemical reactivity is the key to their separation.
Q2: What is the most efficient method for removing large amounts of unreacted 3-hydroxybenzaldehyde and 2-methoxyphenol?
For bulk removal of acidic phenolic impurities, Acid-Base Extraction is the most efficient and scalable method.[1][2][3] By washing your crude product (dissolved in an organic solvent) with an aqueous base, you can selectively convert the acidic phenols into their corresponding phenoxide salts.[4] These salts are ionic and thus highly soluble in the aqueous layer, while your neutral ether product remains in the organic layer. This allows for a clean and effective separation.
Q3: My initial extraction still shows trace impurities on a TLC plate. What should I do next?
If trace impurities remain after an initial workup, Flash Column Chromatography is the ideal next step for achieving high purity.[5][6][7] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[7][8] Since your product has a different polarity compared to the more polar phenolic starting materials, a well-chosen solvent system can provide excellent separation.
Q4: Is recrystallization a suitable purification method for this compound?
Recrystallization is only effective for purifying solid compounds.[9] While some sources may describe the product as a solid, it is often isolated as a high-boiling liquid or oil.[10] If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but insoluble when cold, while impurities remain soluble), then recrystallization can be an excellent final purification step.[11] However, if your product is a liquid, this method is not applicable.
Physicochemical Data for Separation Strategy
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and its impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Feature for Separation |
| 3-Hydroxybenzaldehyde (Starting Material) | 122.12 | 101-106[12][13] | 240[12] | Acidic Phenolic -OH | |
| 2-Methoxyphenol (Guaiacol) (Starting Material) | 124.14 | 28-32[14] | 205[14] | Acidic Phenolic -OH | |
| This compound (Product) | ![]() | 228.25 | Liquid/Low-Melting Solid | >300 (est.) | Neutral Ether Linkage |
Note: The structure for the product is illustrative. The key feature is the ether linkage replacing the hydroxyl group.
Troubleshooting Guide 1: Purification by Acid-Base Extraction
This should be your primary technique for removing the bulk of unreacted phenolic starting materials. The principle is based on the Brønsted-Lowry acid-base theory, where the acidic proton of the phenol is transferred to a base.
Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic impurities.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. A volume that fully dissolves the solid is appropriate (e.g., 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).
-
First Base Wash: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to separate completely. The denser aqueous layer will be on the bottom.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat Wash: Repeat the base wash (steps 3-6) one or two more times to ensure complete removal of the phenolic impurities.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: The brine wash helps to break up any emulsions and removes the majority of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Use this method for removing trace impurities or when acid-base extraction is insufficient. The separation occurs because the polar phenolic starting materials will have a stronger affinity for the polar silica gel stationary phase and will thus elute more slowly than the less polar ether product.[6]
Elution Order in Normal-Phase Chromatography
Caption: Expected elution order from a silica gel column.
Step-by-Step Protocol
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from the starting material spots. A common system for compounds of this polarity is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and increasing polarity).
-
Column Packing: Prepare a flash chromatography column with silica gel. A "slurry pack" method is recommended: mix the silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry, and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions in test tubes. The use of air pressure (flash chromatography) will speed up the process.
-
Causality: Starting with a low-polarity eluent allows the less polar compounds to travel down the column while the more polar compounds remain strongly adsorbed at the top.[7]
-
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. This ensures a timely and efficient separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.
By employing these logically structured purification strategies, researchers can confidently isolate this compound, ensuring the high purity required for subsequent applications in research and development.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. mt.com [mt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. rubingroup.org [rubingroup.org]
- 12. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. chembk.com [chembk.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to the Stability and Handling of 3-(2-Methoxyphenoxy)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(2-Methoxyphenoxy)benzaldehyde. Its purpose is to provide in-depth insights into the compound's stability, outline proper storage and handling procedures, and offer troubleshooting solutions to common experimental challenges. By understanding the underlying chemical principles, users can ensure the integrity of their samples and the reliability of their results.
Section 1: Compound Profile at a Glance
Before delving into complex stability issues, a quick reference profile provides essential information about this compound.
| Property | Details |
| Chemical Structure | ![]() |
| CAS Number | 66855-92-3[1] |
| Molecular Formula | C₁₄H₁₂O₃[1] |
| Molecular Weight | 228.24 g/mol [1] |
| Typical Appearance | Off-white solid[2] |
| Primary Stability Concerns | Air & Light Sensitive |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (such as argon or nitrogen) .[1] It is crucial to store it in a tightly sealed, amber glass vial or a container that protects it from light.[3][4][5]
Q2: I've noticed my sample of this compound has developed a yellowish tint and a crystalline precipitate. What is happening?
This is a classic sign of degradation, primarily through oxidation. The aldehyde functional group is susceptible to autoxidation upon exposure to air, converting it into the corresponding carboxylic acid, 3-(2-Methoxyphenoxy)benzoic acid.[6][7] This acid is typically a solid at room temperature and can appear as a crystalline precipitate. The color change may also indicate the formation of other minor degradation byproducts.
Q3: Why is an inert atmosphere so critical for storing this compound?
Aromatic aldehydes like this one can undergo a free-radical chain reaction with atmospheric oxygen.[7] This process, known as autoxidation, converts the aldehyde to a carboxylic acid, compromising the purity of your sample.[6] An inert atmosphere displaces the oxygen, effectively preventing this primary degradation pathway from initiating.
Q4: Can I store this compound in solution? If so, what solvents are recommended?
Yes, storing it in solution can be convenient for experimental use. However, solvent choice is critical.
-
Recommended: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable. Preparing a stock solution at a practical concentration (e.g., 10%) can also enhance stability compared to storing the neat compound, as it dilutes the material and can slow degradation.[8]
-
Use with Caution: Protic solvents like ethanol or methanol can lead to the formation of hemiacetals, which, while often reversible, can affect reaction kinetics.[8]
-
Avoid: Avoid prolonged storage in aqueous or acidic solutions. The molecule contains an ether linkage, which can undergo acid-catalyzed hydrolysis, cleaving the molecule into 3-hydroxybenzaldehyde and guaiacol (2-methoxyphenol).[9][10][11]
Q5: How significant is light sensitivity for this compound?
Light sensitivity is a significant concern for benzaldehyde derivatives. Exposure to light, particularly UV light, can provide the energy needed to initiate degradation pathways, including the potential formation of unwanted byproducts.[5] To maintain the integrity of the compound, all storage containers should be opaque or amber-colored, and experiments should be conducted with minimal exposure to direct light where possible.[3][4][5]
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The two primary stability concerns for this compound are oxidation and hydrolysis.
Pathway 1: Autoxidation to Carboxylic Acid
This is the most common degradation pathway, occurring upon exposure to air. The aldehyde is oxidized to 3-(2-Methoxyphenoxy)benzoic acid. This reaction proceeds via a free-radical mechanism.[7]
Caption: Autoxidation of this compound to its corresponding carboxylic acid.
Pathway 2: Acid-Catalyzed Hydrolysis
The ether linkage in the molecule is stable under neutral and basic conditions but can be cleaved under acidic conditions, especially in the presence of water. This reaction breaks the molecule into two smaller phenolic compounds.[9][11]
Caption: Acid-catalyzed hydrolysis of the ether bond in this compound.
Section 4: Troubleshooting Guide
When experiments yield unexpected results, consider the stability of your starting material.
| Problem Observed | Potential Root Cause | Recommended Solution & Action |
| Inconsistent reaction yields or kinetics. | Compound Degradation. The actual concentration of the active aldehyde is lower than calculated due to partial oxidation or hydrolysis. | 1. Use a fresh sample from a properly sealed container. 2. If possible, verify the purity of the starting material using a suitable analytical method (e.g., ¹H NMR, GC-MS). 3. Always prepare solutions fresh before use. |
| Appearance of a new, polar impurity peak in HPLC/GC analysis. | Oxidation. The new peak is likely the more polar 3-(2-Methoxyphenoxy)benzoic acid. | 1. Confirm the identity of the peak by running a co-injection with a synthesized standard of the acid, if available, or by LC-MS. 2. Review and tighten your inert atmosphere handling procedures (See Protocol 1). |
| Compound fails to dissolve completely in a non-polar solvent. | Presence of Degradation Products. The oxidized carboxylic acid is significantly more polar and less soluble in non-polar organic solvents than the parent aldehyde. | 1. This is a strong indicator of advanced degradation. 2. Discard the degraded material and obtain a fresh, high-purity batch. 3. Ensure future batches are stored correctly under an inert atmosphere.[1] |
Section 5: Recommended Experimental Protocols
Adhering to strict handling protocols is essential for preserving the integrity of this compound.
Protocol 1: Proper Handling and Weighing (Inert Atmosphere)
Objective: To weigh the air-sensitive compound while minimizing exposure to atmospheric oxygen.
Methodology:
-
Preparation: Place the sealed vial of this compound, a spatula, a weigh boat, and any other necessary equipment into an inert atmosphere glove box or a glove bag.
-
Inerting: Purge the glove box/bag with dry argon or nitrogen for at least 15-20 minutes to displace all oxygen.
-
Equilibration: Allow the compound's container to equilibrate to the ambient temperature inside the box before opening to prevent condensation.
-
Dispensing: Carefully unseal the vial and quickly weigh the desired amount of the compound into the weigh boat.
-
Resealing: Tightly reseal the main container. Before removing it from the inert atmosphere, it is good practice to wrap the cap with parafilm for an extra layer of protection.
-
Backfilling (Alternative Method without Glove Box): If a glove box is unavailable, you can gently flush the headspace of the vial with a stream of argon or nitrogen via a needle inserted through the septum cap before and after dispensing the material. This method is less ideal but better than no protection.
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To create a stable stock solution for routine experimental use.
Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, Toluene). Ensure the solvent is free of acidic impurities.
-
Preparation: In an inert atmosphere (see Protocol 1), weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent in a volumetric flask.
-
Storage: Transfer the solution to a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inerting: Before sealing, gently flush the headspace of the vial with argon or nitrogen.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution at 2-8°C. For maximum stability, use solutions within 1-2 weeks of preparation.
Section 6: Summary of Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[1] | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1] | Prevents autoxidation of the aldehyde to a carboxylic acid.[6][7] |
| Light | Protect from Light[3][5] | Prevents light-induced degradation pathways. |
| Container | Tightly Sealed Amber Glass Vial[3][4] | Prevents exposure to air/moisture and blocks light. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases[12][13] | Can cause rapid and hazardous reactions. |
References
- 1. 3-(2-METHOXY-PHENOXY)-BENZALDEHYDE | 66855-92-3 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 9. echemi.com [echemi.com]
- 10. Ethers on hydrolysis gives A esters B alcohols C aldehydes class 12 chemistry CBSE [vedantu.com]
- 11. Ethers on hydrolysis give [allen.in]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Addressing incomplete reactions in the synthesis of 3-(2-Methoxyphenoxy)benzaldehyde derivatives
Welcome to the technical support center for the synthesis of 3-(2-methoxyphenoxy)benzaldehyde and its derivatives. These diaryl ether scaffolds are crucial intermediates in the development of pharmaceuticals and advanced materials. Their synthesis, most commonly achieved via Ullmann-type condensations, is powerful but can be prone to challenges, especially incomplete reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide for Incomplete Reactions
This section addresses the most common issue plaguing this synthesis: reaction stalling. The questions are structured to help you diagnose and resolve specific experimental failures.
Question 1: My Ullmann condensation is stalling with significant starting material remaining. What are the primary causes and how can I resolve this?
An incomplete Ullmann condensation for diaryl ether formation is a frequent challenge.[1][2] The root cause often lies in one of five key areas: the catalyst, the base, the solvent, the reaction temperature, or the atmosphere.
1. Catalyst Inactivity or Insufficiency:
-
The Problem: The "classical" Ullmann reaction often required harsh conditions and stoichiometric amounts of copper.[2][3][4] Modern catalytic variants are milder but highly sensitive to the state of the copper catalyst. The active species is typically Copper(I), which can be readily oxidized to inactive Copper(II) by atmospheric oxygen. The surface of copper powder or salts can also be passivated by a layer of copper oxide.
-
The Solution:
-
Use a High-Purity Cu(I) Source: Start with a reliable Cu(I) salt like CuI or Cu₂O.
-
Activate the Catalyst: If using copper powder, pre-activation is crucial. This can be achieved by briefly washing the powder with a dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. A method for activating granular copper catalysts using a solvent and hydrogen gas has also been described.[5]
-
Maintain an Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintained under a positive pressure of that gas throughout the experiment. This prevents oxidation of the Cu(I) species.
-
2. Suboptimal Base Selection and Handling:
-
The Problem: The base's role is to deprotonate the phenol, forming the active phenoxide nucleophile. If the base is too weak, not soluble, or deactivated, this crucial first step will not occur efficiently.
-
The Solution:
-
Choose the Right Base: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often superior.[6] Cs₂CO₃ is more soluble in organic solvents and the larger, "softer" cesium cation can promote reactivity. Potassium phosphate (K₃PO₄) is another effective option.[7]
-
Ensure Anhydrous Conditions: Many inorganic bases are hygroscopic. Water in the reaction can hydrolyze the base and interfere with the catalytic cycle. Use freshly dried base or dry it in an oven (and cool under vacuum) immediately before use. Adding molecular sieves can also help scavenge trace amounts of water.[6]
-
3. Incorrect Solvent Choice:
-
The Problem: The solvent must be able to dissolve the reactants and withstand the required reaction temperatures. Traditional protocols often use high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[3]
-
The Solution:
-
Use High-Boiling, Anhydrous Solvents: DMF, DMSO, dioxane, or toluene are common choices.[8] Ensure the solvent is of an anhydrous grade. Using a solvent with a boiling point too low will prevent the reaction from reaching the necessary activation energy.
-
Solvent Polarity: Non-polar solvents like toluene or xylene can be effective, especially with the right catalyst-ligand system, and may simplify product workup.[8]
-
4. Inadequate Reaction Temperature:
-
The Problem: While modern ligand-assisted protocols have lowered the traditionally high temperatures of Ullmann reactions (often >200 °C), they still require significant thermal energy.[3][9]
-
The Solution:
-
Optimize Temperature: For most ligand-assisted Ullmann ether syntheses, temperatures between 80-140 °C are typical.[8][10] If the reaction is sluggish, a modest increase in temperature (e.g., by 10-20 °C) can significantly increase the rate. Monitor for potential side product formation at higher temperatures.
-
5. The Critical Role of Ligands:
-
The Problem: Running the reaction without a suitable ligand often requires harsher conditions and higher catalyst loading. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[1][11]
-
The Solution:
-
Incorporate a Ligand: Simple, inexpensive N,O- or N,N-bidentate ligands are highly effective.[11] Commonly used ligands include L-proline, N,N-dimethylglycine, and 1,10-phenanthroline.[7][12] These additives can dramatically accelerate the reaction, allowing for lower temperatures and catalyst loadings.[6][7]
-
Question 2: How can I monitor the reaction's progress effectively to determine if it has stalled?
The Problem: Without proper monitoring, it's impossible to know if a reaction is slow, stalled, or complete. This can lead to wasted time or premature workup of an incomplete reaction.
The Solution: Thin-Layer Chromatography (TLC) is the most direct and rapid method for monitoring the reaction.[13][14][15]
-
Procedure:
-
Prepare Samples: At regular intervals (e.g., every 1-2 hours), carefully take a small aliquot from the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of a suitable solvent like ethyl acetate.
-
Spot the TLC Plate: On a single TLC plate, spot the starting phenol, the starting aryl halide, a "co-spot" (both starting materials in the same lane), and the reaction mixture aliquot.
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). Visualize the spots under a UV lamp and/or by staining.
-
-
Interpretation: A successful reaction will show the starting material spots diminishing in intensity over time, while a new spot, corresponding to the this compound product, appears and intensifies. If the ratio of starting material to product spots stops changing over several hours, the reaction has likely stalled.
For more quantitative analysis, techniques like GC-MS or HPLC can be used to determine the precise conversion rates.[16][17]
Part 2: Detailed Experimental Protocols
To provide a practical starting point, here is a general, robust protocol for a ligand-accelerated Ullmann diaryl ether synthesis.
General Protocol for the Synthesis of a this compound Derivative
This procedure details the coupling of 3-hydroxybenzaldehyde with 2-bromoanisole as a representative example.
Reagents & Equipment:
-
3-hydroxybenzaldehyde
-
2-bromoanisole
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: Place the Schlenk flask under vacuum and heat with a heat gun to remove adsorbed moisture. Allow to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add CuI (5 mol%), L-proline (10 mol%), and anhydrous Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere.
-
Addition of Substrates and Solvent: Under a positive flow of Argon, add 3-hydroxybenzaldehyde (1.0 equivalent), 2-bromoanisole (1.1 equivalents), and anhydrous DMF.
-
Reaction: Equip the flask with a condenser (also under Argon). Lower the flask into a preheated oil bath set to 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC as described in the troubleshooting section. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the main differences between a copper-catalyzed Ullmann reaction and a palladium-catalyzed Buchwald-Hartwig reaction for this synthesis?
Both are powerful methods for C-O bond formation, but they have distinct advantages and disadvantages.[12][18][19][20]
| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Coupling (Palladium-Catalyzed) |
| Catalyst Cost | Low (Copper is an earth-abundant metal)[21][22] | High (Palladium is a precious metal) |
| Ligands | Often simple, inexpensive (e.g., amino acids) | Complex, expensive phosphine-based ligands |
| Reaction Temp. | Generally higher (80-140 °C) | Often milder (Room temp. to 100 °C) |
| Functional Groups | Can be sensitive to certain functional groups | Generally shows broader functional group tolerance |
| Aryl Halide | Prefers activated aryl halides (I > Br >> Cl)[3] | Highly effective for aryl bromides and chlorides |
Expert Insight: For large-scale industrial synthesis, the cost-effectiveness of the copper-based Ullmann reaction makes it highly attractive.[1] For complex, sensitive substrates in a discovery setting, the milder conditions and broader scope of the Buchwald-Hartwig reaction may be preferred despite the higher cost.[19]
Q2: Can I use an aryl chloride instead of an aryl bromide or iodide?
Traditionally, aryl chlorides are much less reactive in Ullmann condensations. However, recent advances in ligand design have enabled the coupling of some activated aryl chlorides.[23] For the synthesis of this compound derivatives, using the corresponding 2-chloroanisole would likely require more specialized and highly active catalytic systems and may still result in lower yields compared to using 2-bromoanisole or 2-iodoanisole.
Visualizing the Process
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing an incomplete Ullmann condensation.
Caption: A decision tree for troubleshooting incomplete Ullmann reactions.
Simplified Catalytic Cycle for Ullmann Diaryl Ether Synthesis
This diagram illustrates the key mechanistic steps involved in the copper-catalyzed C-O bond formation. The reaction is believed to proceed via a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[3]
References
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. CN102371185A - Method for activating copper catalysts - Google Patents [patents.google.com]
- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 22. Copper catalysis in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Refining reaction temperature and time for synthesizing 3-(2-Methoxyphenoxy)benzaldehyde
Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting and optimization strategies, particularly focusing on the critical parameters of reaction temperature and time. Our goal is to move beyond simple procedural lists and empower researchers with the causal understanding needed to refine their experimental outcomes. The primary synthetic route discussed is the copper-catalyzed Ullmann condensation, a classic yet often challenging method for diaryl ether formation.[1]
Section 1: Foundational Principles & FAQs
This section addresses common questions regarding the synthesis, providing the core knowledge required for effective troubleshooting.
Q1: What is the most common and established method for synthesizing this compound?
The most prevalent method is the Ullmann Condensation (also referred to as Ullmann ether synthesis). This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] For this specific target molecule, the reactants are typically 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde) and 2-methoxyphenol (guaiacol), coupled in the presence of a copper catalyst and a base.
Q2: Can you explain the fundamental mechanism and why it demands careful control?
The Ullmann reaction mechanism, while still a subject of some debate, is generally understood to follow a catalytic cycle.[4]
-
Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (2-methoxyphenol) to form a more nucleophilic phenoxide.
-
Active Catalyst Formation: The copper source, often a Cu(I) salt like CuI, is the active catalytic species. If a Cu(0) or Cu(II) source is used, it is believed to generate Cu(I) in situ.[5]
-
Oxidative Addition: The aryl halide (3-halobenzaldehyde) undergoes oxidative addition to the Cu(I) center, forming an Aryl-Cu(III)-Halide intermediate.
-
Reductive Elimination: The phenoxide displaces the halide, and subsequent reductive elimination from the copper center forms the C-O bond of the diaryl ether and regenerates the Cu(I) catalyst.
This process involves high-energy intermediates, and the rate-limiting step is often the initial oxidative addition. This is why high temperatures are traditionally required to provide sufficient activation energy.[2][6]
Q3: Why are reaction temperature and time the most critical variables to optimize?
Temperature and time are intrinsically linked to reaction kinetics and selectivity.
-
Temperature: Directly influences the reaction rate. Insufficient temperature results in slow or stalled reactions. However, excessively high temperatures can lead to thermal degradation of starting materials or products and promote side reactions, such as the homocoupling of the aryl halide.[5][7] Traditional Ullmann reactions often required temperatures exceeding 200°C, but modern ligand-accelerated systems can significantly lower this to a more manageable 90-140°C range.[2][4][8]
-
Time: The reaction must be allowed to proceed for a sufficient duration to achieve maximum conversion. However, extending the reaction time unnecessarily, especially at high temperatures, increases the probability of byproduct formation and product degradation. Optimal reaction time is the point at which the yield of the desired product is maximized before side reactions become significant.
Section 2: Troubleshooting Common Experimental Issues
This guide addresses specific problems researchers may encounter, providing a logical framework for diagnosis and resolution.
Problem: Low or No Product Conversion
Symptom: In-process control (TLC, GC, LC-MS) shows a high percentage of unreacted 3-halobenzaldehyde and/or 2-methoxyphenol, even after the planned reaction time.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Troubleshooting Table for Low Conversion
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Temperature | The activation energy for the oxidative addition of the aryl halide to the copper catalyst has not been overcome. This is the most common reason for a stalled Ullmann reaction. | Incrementally increase the reaction temperature by 10-20°C. For a 3-bromobenzaldehyde starting material, a temperature range of 130-160°C is a reasonable starting point.[8] |
| Inadequate Reaction Time | Complex reactions, especially heterogeneous ones involving copper powder, can be slow. The system may simply need more time to reach completion. | Extend the reaction time, monitoring the progress every 4-6 hours using TLC or GC to observe the consumption of starting materials. |
| Inactive Catalyst | Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air. Commercially available copper powder may have an passivating oxide layer. | Use a fresh bottle of the Cu(I) salt (e.g., CuI). If using copper powder, consider pre-activation by washing with dilute HCl to remove oxides.[7] |
| Ineffective Base/Solvent | The base may not be strong enough to fully deprotonate the phenol, or it may be wet. The solvent must be polar and high-boiling to facilitate the reaction.[2] | Ensure the base (e.g., K₂CO₃) is anhydrous. Consider switching to a more effective base like Cs₂CO₃. Use a high-boiling polar aprotic solvent such as NMP or DMF. |
Problem: Significant Byproduct Formation
Symptom: The reaction mixture shows the desired product but also contains significant impurities, potentially complicating purification.
Common Byproducts and Diagnostic Table
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Excessively High Temperature | Overheating can cause thermal decomposition of the aldehyde or promote side reactions like homocoupling of 3-bromobenzaldehyde to form a biphenyl impurity. | Reduce the reaction temperature by 10-20°C. The goal is to find the minimum temperature that allows for a reasonable reaction rate without inducing side reactions. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after completion can lead to the slow formation of byproducts or degradation of the desired this compound. | Determine the optimal reaction endpoint by monitoring the reaction profile over time (see Protocol 3). Quench the reaction once maximum conversion is achieved. |
| Aldehyde Reactivity | The benzaldehyde functional group is susceptible to side reactions, especially under basic conditions at high temperatures. This is a lesser concern than poor C-O coupling but is possible. | Consider a protection strategy. Convert the aldehyde to a more robust acetal (e.g., using ethylene glycol) before the Ullmann coupling, and deprotect with acid after the ether bond is formed.[8] |
| Oxygen Contamination | The presence of oxygen can promote unwanted oxidative side reactions and may affect the catalyst's oxidation state and efficacy. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and flushing the reaction vessel. |
Section 3: Experimental Optimization Protocols
These protocols provide a systematic framework for refining your reaction conditions. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis Workflow
This diagram outlines the fundamental steps for setting up the synthesis.
Caption: Step-by-step workflow for Ullmann diaryl ether synthesis.
Protocol 2: Systematic Optimization of Reaction Temperature
Objective: To identify the optimal temperature that balances reaction rate and selectivity.
-
Setup: Prepare 3-4 identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction tubes or flasks.
-
Reagents: To each vessel, add 2-methoxyphenol (1.2 eq.), anhydrous K₂CO₃ (2.0 eq.), and CuI (0.1 eq.).
-
Inert Atmosphere: Seal the vessels, evacuate, and backfill with an inert gas (e.g., Nitrogen) three times.
-
Addition: Add anhydrous NMP (solvent) followed by 3-bromobenzaldehyde (1.0 eq.).
-
Heating: Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 120°C, 140°C, 160°C ).
-
Monitoring: After a fixed time (e.g., 12 hours), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze by TLC or GC to compare the ratio of product to starting material. The temperature that gives the highest conversion with the cleanest profile is the optimum.
Protocol 3: Determining Optimal Reaction Time via In-Process Monitoring
Objective: To find the point of maximum product formation before significant byproduct accumulation.
-
Setup: Prepare a single, scaled-up reaction based on the optimal temperature found in Protocol 2.
-
Sampling: Once the reaction reaches the target temperature, start a timer. Every 2-4 hours, carefully and quickly withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Analysis: Immediately quench the aliquot in a vial containing dilute acid and an extraction solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or GC.
-
Plotting: Plot the percentage conversion (or product peak area) against time.
-
Determination: The optimal reaction time is the point at which the conversion curve begins to plateau. Continuing the reaction beyond this point rarely improves the yield and increases the risk of side reactions.
Data Summary Table for Optimization Experiments
| Exp. # | Temperature (°C) | Time (h) | Catalyst System | Base | Solvent | Conversion (%) | Notes (Byproducts, Color) |
| 1 | 120 | 12 | 10 mol% CuI | K₂CO₃ | NMP | 35 | Slow conversion, clean reaction |
| 2 | 140 | 12 | 10 mol% CuI | K₂CO₃ | NMP | 85 | Good conversion, minor byproduct |
| 3 | 160 | 12 | 10 mol% CuI | K₂CO₃ | NMP | 90 | High conversion, noticeable byproduct formation |
| 4 | 140 | 24 | 10 mol% CuI | K₂CO₃ | NMP | 95 | Complete conversion, same byproduct as #2 |
Section 4: Advanced Considerations
Q: When should I use a protecting group for the aldehyde?
You should consider protecting the aldehyde functional group as an acetal if you find that:
-
Your yield is consistently low despite optimizing temperature and time.
-
You identify byproducts resulting from reactions of the aldehyde (e.g., via GC-MS analysis).
-
You need to use particularly harsh conditions (very high temperatures or very strong bases) where the aldehyde's stability is compromised.
The use of a protecting group adds two steps to the synthesis (protection and deprotection), so it should only be employed when necessary.[8]
Q: What is the benefit of using ligands with the copper catalyst?
Modern Ullmann-type couplings often employ ligands to improve reaction efficiency. Ligands, such as diamines, amino acids, or diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione, TMHD), coordinate to the copper center.[9] This coordination can:
-
Increase the solubility and stability of the catalyst.
-
Facilitate the oxidative addition and reductive elimination steps.
-
Allow the reaction to proceed at significantly lower temperatures (sometimes below 100°C), leading to cleaner reactions and shorter times.[5]
If you are struggling with the classic ligand-free system, exploring a ligand-assisted protocol is a highly recommended next step.
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. byjus.com [byjus.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 9. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of Methoxyphenoxy Benzaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Isomeric variations, even subtle ones, can drastically alter a compound's biological activity and pharmacological profile. This guide provides an in-depth comparative analysis of the spectroscopic data of methoxyphenoxy benzaldehyde isomers, a class of compounds with potential applications in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore how the positional isomerism of the methoxy and phenoxy substituents on the benzaldehyde scaffold influences their spectral fingerprints. This guide is designed to be a practical resource, offering not only a comparative analysis of experimental data but also detailed experimental protocols and the rationale behind the observed spectral characteristics.
Introduction: The Significance of Isomerism in Drug Discovery
Methoxyphenoxy benzaldehyde and its derivatives are scaffolds of interest in medicinal chemistry due to their presence in various biologically active molecules. The relative positions of the methoxy and phenoxy groups can significantly impact the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of these isomers. This guide will focus on the ortho-, meta-, and para-substituted isomers to provide a systematic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents on the aromatic rings.
¹H NMR Spectral Analysis
The ¹H NMR spectra of methoxyphenoxy benzaldehyde isomers are characterized by distinct signals for the aldehydic proton, the methoxy group protons, and the aromatic protons.
-
Aldehydic Proton: The aldehydic proton typically appears as a singlet in the downfield region of the spectrum (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. Its precise chemical shift can be subtly influenced by the electronic nature of the substituents on the benzaldehyde ring.
-
Methoxy Protons: The methoxy group protons give rise to a sharp singlet, typically in the range of 3.8-3.9 ppm.
-
Aromatic Protons: The aromatic protons exhibit complex splitting patterns (multiplets) in the region of 6.8-8.0 ppm. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern of the two aromatic rings. Electron-donating groups like the methoxy and phenoxy moieties generally cause an upfield shift (shielding) of the ortho and para protons.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Methoxyphenoxy Benzaldehyde Isomers in CDCl₃
| Isomer | Aldehydic H (s) | Methoxy H (s) | Aromatic H (m) |
| 3-(4-Methoxyphenoxy)benzaldehyde | 9.90 | 3.78 | 6.89-7.53 |
| 4-(4-Methoxyphenoxy)benzaldehyde | 9.90 | 3.83 | 6.92-7.83[1] |
Note: Data for a complete set of isomers is currently being compiled. The table will be updated as more data becomes available.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the isomers.
-
Carbonyl Carbon: The aldehydic carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-192 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. The carbons directly attached to the oxygen atoms of the ether and methoxy groups are shifted downfield, while the ortho and para carbons to these groups are shifted upfield.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Methoxyphenoxy Benzaldehyde Isomers in CDCl₃
| Isomer | Carbonyl C | Methoxy C | Aromatic C's |
| 4-(4-Methoxyphenoxy)benzaldehyde | 190.9 | 55.8 | 115.3, 116.9, 122.0, 131.0, 132.1, 148.3, 157.0, 164.2[1] |
Note: Data for a complete set of isomers is currently being compiled. The table will be updated as more data becomes available.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The methoxyphenoxy benzaldehyde isomers exhibit key absorption bands corresponding to the aldehyde and ether functionalities.
-
C=O Stretch (Aldehyde): A strong and sharp absorption band in the region of 1680-1705 cm⁻¹ is characteristic of the carbonyl stretching vibration of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretching of the aldehyde group. The presence of these two bands is a hallmark of an aldehyde.
-
C-O Stretch (Ether): Aryl alkyl ethers typically show two distinct C-O stretching bands. An asymmetric stretch appears around 1230-1270 cm⁻¹ and a symmetric stretch is observed around 1020-1075 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methoxyphenoxy Benzaldehyde Isomers
| Isomer | C=O Stretch | Aldehyde C-H Stretch | Aryl-O-C Asymmetric Stretch | Aryl-O-C Symmetric Stretch |
| 3-(4-Methoxyphenoxy)benzaldehyde | ~1700 | ~2830, ~2730 | ~1240 | ~1040 |
| 4-(4-Methoxyphenoxy)benzaldehyde | 1680[1] | 2835, 2745[1] | 1230[1] | 1085[1] |
Note: The exact positions of the absorption bands can vary slightly depending on the specific isomer and the sample preparation method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to elucidate its structure. For methoxyphenoxy benzaldehyde isomers, the molecular ion peak (M⁺) is expected at m/z 228.24 (for C₁₄H₁₂O₃).
The fragmentation of these isomers is primarily dictated by the presence of the aldehyde and ether functional groups. Key fragmentation pathways include:
-
Loss of a Hydrogen Radical (-H•): A common fragmentation for aldehydes, leading to a stable [M-1]⁺ ion (m/z 227).
-
Loss of the Aldehyde Group (-CHO•): Cleavage of the C-CHO bond results in an [M-29]⁺ ion (m/z 199).
-
Ether Bond Cleavage: The ether linkage is susceptible to cleavage, leading to fragments corresponding to the substituted phenoxy and benzoyl moieties.
-
Loss of a Methyl Radical (-CH₃•): Fragmentation of the methoxy group can lead to an [M-15]⁺ ion (m/z 213).
-
Loss of Formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde can result in an [M-30]⁺ ion.
The relative abundance of these fragment ions can vary depending on the stability of the resulting ions, which is influenced by the substitution pattern.
Table 4: Major Mass Spectral Fragments (m/z) of Methoxyphenoxy Benzaldehyde Isomers
| Isomer | [M]⁺ | [M-H]⁺ | [M-CHO]⁺ | Other Key Fragments |
| 3-(4-Methoxyphenoxy)benzaldehyde | 228 (100%) | 227 | 199 | 213, 185, 157, 129, 105, 77[2] |
| 4-(4-Methoxyphenoxy)benzaldehyde | 228 | 227 | 199 | - |
Note: The relative intensities of the fragment ions can provide clues to the isomeric structure.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans and a relaxation delay that allows for the quantitative detection of all carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. The instrument can be coupled with a Gas Chromatograph (GC) for sample introduction and separation.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV.
Visualization of Key Concepts
Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of methoxyphenoxy benzaldehyde isomers.
Predicted Mass Spectral Fragmentation of 4-(4-Methoxyphenoxy)benzaldehyde
Caption: Predicted major fragmentation pathways for 4-(4-methoxyphenoxy)benzaldehyde in EI-MS.
Conclusion
The spectroscopic analysis of methoxyphenoxy benzaldehyde isomers reveals distinct patterns that are directly correlated with the positions of the methoxy and phenoxy substituents. While ¹H and ¹³C NMR provide detailed insights into the electronic environment of the nuclei, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry not only determines the molecular weight but also offers valuable structural information through characteristic fragmentation patterns. This guide serves as a foundational resource for researchers working with these and similar compounds, providing the necessary tools for accurate identification and characterization, which are critical steps in the drug discovery and development process. Further research to acquire and analyze a complete set of isomers will undoubtedly provide a more comprehensive understanding of the structure-spectra relationships within this important class of molecules.
References
A Comparative Guide to the Biological Activities of 3-(Methoxyphenoxy)benzaldehyde Positional Isomers
Abstract
In the landscape of drug discovery and development, the subtle art of medicinal chemistry often reveals that minor structural modifications can lead to profound differences in biological activity. Positional isomerism, a fundamental concept, exemplifies this principle. This guide provides a comprehensive framework for comparing the biological activities of three structurally related diaryl ether benzaldehydes: 3-(2-methoxyphenoxy)benzaldehyde, 3-(3-methoxyphenoxy)benzaldehyde, and 3-(4-methoxyphenoxy)benzaldehyde. While direct comparative data on these specific molecules is sparse, this document synthesizes knowledge from related chemical scaffolds, such as benzaldehydes and diaryl ethers, to postulate potential activities and outlines a rigorous experimental plan for their evaluation.[1][2][3] We will delve into hypothesized antioxidant, antimicrobial, and cytotoxic properties, providing detailed, field-proven protocols and discussing the likely structure-activity relationships (SAR) that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.
Introduction: The Significance of a Methoxy Group's Position
The core structure shared by our three compounds of interest—a benzaldehyde ring linked to a methoxyphenol via an ether bond—is a privileged scaffold in medicinal chemistry.[2][3] Benzaldehyde derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities.[1][4] Similarly, the diaryl ether motif is present in numerous bioactive natural products and synthetic agents with applications ranging from antibacterial to anticancer.[2][3][5]
The critical difference between our target molecules lies in the position of the single methoxy (-OCH₃) group on the terminal phenoxy ring: ortho (2-), meta (3-), or para (4-). This seemingly minor variation can dramatically alter the molecule's electronic properties, steric profile, and overall conformation. These changes, in turn, dictate how the molecule interacts with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic or toxic effects. Understanding these nuances is paramount for rational drug design.
This guide will therefore focus on three key potential activities:
-
Antioxidant Capacity: The ability to neutralize harmful free radicals.
-
Antimicrobial Efficacy: The potential to inhibit the growth of pathogenic microbes.
-
Cytotoxic Effects: The capacity to induce cell death, a key feature of anticancer agents.
Structure-Activity Relationship (SAR) Hypothesis: Predicting Isomeric Influence
The position of the methoxy group influences the electron density of the phenoxy ring through a combination of inductive and resonance effects. This can impact the molecule's ability to donate a hydrogen atom (key for antioxidant activity) or bind to enzymatic targets.
-
This compound (Ortho Isomer): The ortho position may introduce steric hindrance, potentially restricting the molecule's ability to fit into a specific binding pocket. It could also participate in intramolecular hydrogen bonding, affecting its physicochemical properties.
-
3-(3-Methoxyphenoxy)benzaldehyde (Meta Isomer): In the meta position, the methoxy group primarily exerts an inductive electron-withdrawing effect, which is weaker than its resonance effect. This may result in a different electronic profile compared to the other two isomers.
-
3-(4-Methoxyphenoxy)benzaldehyde (Para Isomer): The para position allows the methoxy group to exert a strong electron-donating effect via resonance. This increased electron density on the phenoxy ring could enhance its radical scavenging (antioxidant) potential.[6][7][8] Studies on other methoxy-substituted compounds have shown that para-methoxy substitution can lead to potent biological activity.[9]
Based on these principles, we can hypothesize that the para-isomer may exhibit the strongest antioxidant activity . Differences in antimicrobial and cytotoxic activities will likely be more dependent on specific interactions with microbial enzymes or cellular pathways, making their prediction less straightforward without experimental data.
A Framework for Experimental Comparison
To empirically test our hypotheses, a standardized suite of in vitro assays is required. The following protocols are industry-standard, robust, and provide quantitative data for direct comparison.
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity.[10] It measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH free radical.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. The solution should be freshly made and protected from light.[10][11]
-
Prepare stock solutions of the three test isomers and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent like DMSO or methanol.[10][12]
-
Create a series of dilutions for each test compound and the positive control.[10][12]
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[10][11]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation:
| Compound | IC₅₀ (µg/mL) ± SD |
| This compound | Experimental Value |
| 3-(3-Methoxyphenoxy)benzaldehyde | Experimental Value |
| 3-(4-Methoxyphenoxy)benzaldehyde | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
Assessment of Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Experimental Protocol:
-
Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth).
-
Standardize the bacterial inoculum to a turbidity of 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Assay Procedure (96-well plate format):
-
Dispense 100 µL of broth into all wells of a microtiter plate.[15]
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column and perform a two-fold serial dilution across the plate.[15]
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Data Acquisition and Analysis:
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | Experimental Value | Experimental Value |
| 3-(3-Methoxyphenoxy)benzaldehyde | Experimental Value | Experimental Value |
| 3-(4-Methoxyphenoxy)benzaldehyde | Experimental Value | Experimental Value |
| Ciprofloxacin (Positive Control) | Experimental Value | Experimental Value |
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a relevant human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the three test isomers and a positive control (e.g., Doxorubicin) in the culture medium.
-
Replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm.[18]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
-
Data Presentation:
| Compound | IC₅₀ (µM) vs. HeLa Cells ± SD |
| This compound | Experimental Value |
| 3-(3-Methoxyphenoxy)benzaldehyde | Experimental Value |
| 3-(4-Methoxyphenoxy)benzaldehyde | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value |
Visualization of Workflows and Potential Mechanisms
Clear visualization of experimental processes and hypothetical biological pathways is crucial for understanding and replication.
Caption: General workflow for the comparative biological evaluation of isomers.
Caption: Hypothetical MAPK signaling pathway potentially modulated by the compounds.
Conclusion and Future Directions
This guide establishes a robust scientific and methodological foundation for the comparative analysis of 3-(2-), 3-(3-), and 3-(4-)-methoxyphenoxy)benzaldehyde. By systematically evaluating their antioxidant, antimicrobial, and cytotoxic activities, researchers can elucidate the critical role that methoxy group positioning plays in defining biological function. The experimental data generated from these protocols will enable a clear structure-activity relationship to be established, guiding future optimization efforts.
Positive results from these in vitro screens would warrant progression to more complex studies, including mechanism of action (MOA) investigations (e.g., specific enzyme inhibition or gene expression analysis), evaluation in more advanced cell models, and eventual in vivo testing to assess efficacy and safety in a whole-organism context. The journey from a simple isomeric series to a potential therapeutic lead is long, but it begins with the rigorous, comparative approach outlined herein.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. bio-protocol.org [bio-protocol.org]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Differentiating 3-(2-Methoxyphenoxy)benzaldehyde from its Isomers by Mass Spectrometry
In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers often exhibit nearly identical physical properties, yet their biological activities can differ dramatically. This guide provides a comprehensive, data-supported methodology for differentiating 3-(2-Methoxyphenoxy)benzaldehyde from its key positional isomers using Electron Ionization-Mass Spectrometry (EI-MS). We will delve into the causal mechanisms behind fragmentation patterns, offering a robust framework for confident isomer identification.
The Analytical Challenge: Why Isomeric Purity Matters
This compound and its isomers share the same molecular formula (C₁₄H₁₂O₃) and molecular weight (228.24 g/mol ). Consequently, they are indistinguishable by molecular ion determination alone. The key to their differentiation lies in the unique fragmentation patterns that arise from the distinct positions of the aldehyde and methoxy substituents on the diaryl ether core. These structural nuances, particularly the proximity of functional groups, can lead to characteristic fragment ions—a phenomenon known as the "ortho effect" in mass spectrometry.[1][2][3]
The primary isomers of concern for this analysis include:
-
Target Analyte: this compound
-
Isomer 1 (Ortho-Aldehyde): 2-(2-Methoxyphenoxy)benzaldehyde
-
Isomer 2 (Para-Aldehyde): 4-(2-Methoxyphenoxy)benzaldehyde
-
Isomer 3 (Meta-Methoxy): 3-(3-Methoxyphenoxy)benzaldehyde
-
Isomer 4 (Para-Methoxy): 3-(4-Methoxyphenoxy)benzaldehyde
Experimental Design: The Power of Electron Ionization
For this analysis, Gas Chromatography coupled with Electron Ionization-Mass Spectrometry (GC/EI-MS) is the technique of choice. The 70 eV electron ionization energy is a well-established standard that induces extensive and reproducible fragmentation, creating a detailed "fingerprint" for each molecule.[4] This high energy ensures that the resulting mass spectra are comparable with established databases like the NIST Mass Spectral Library.[5][6][7][8][9][10][11][12][13]
Step-by-Step GC-MS Protocol
-
Sample Preparation: Prepare 1 mg/mL solutions of each isomer standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Separation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full Scan Mode.
-
This protocol is designed to achieve baseline separation of the isomers, ensuring that each mass spectrum is free from cross-contamination.
Deciphering the Fragments: A Comparative Analysis
All isomers will exhibit a molecular ion peak ([M]⁺•) at m/z 228 . The key to differentiation lies in the relative abundances of the fragment ions.
Common Fragmentation Pathways
Several fragmentation pathways are common to all isomers due to the shared benzaldehyde and diaryl ether motifs.[14][15][16]
-
Loss of Aldehydic Hydrogen ([M-1]⁺): Formation of a stable acylium ion at m/z 227 . This is typically a prominent peak.
-
Loss of Formyl Radical ([M-29]⁺): Loss of the -CHO group to yield an ion at m/z 199 .
-
Loss of Methoxy Radical ([M-31]⁺): Loss of the -OCH₃ group to produce an ion at m/z 197 .
The following diagram illustrates these general fragmentation routes.
Caption: General fragmentation pathways for methoxyphenoxy benzaldehyde isomers.
Isomer-Specific Fragmentation: The Key Differentiators
The true power of EI-MS in isomer differentiation comes from unique fragmentation pathways influenced by substituent positions.
Target: this compound
The key feature of this isomer is the ortho-methoxy group on the phenoxy ring. This proximity to the ether linkage can induce specific rearrangements. A characteristic fragmentation involves the loss of a methyl radical followed by the loss of two molecules of carbon monoxide.
Caption: Proposed fragmentation pathway for this compound.
Isomer 1: 2-(2-Methoxyphenoxy)benzaldehyde - The "Ortho Effect"
This isomer is a classic example of the "ortho effect," where two adjacent substituents interact.[2][3][17] The aldehyde and the methoxyphenoxy groups are ortho to each other on the same ring. This allows for a unique intramolecular rearrangement, leading to the loss of a methoxy radical (-OCH₃) to form a stable cyclic xanthone-type ion at m/z 197 . This fragment is expected to be significantly more abundant for this isomer compared to others. A subsequent loss of CO would yield an ion at m/z 169 .
References
- 1. youtube.com [youtube.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 6. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 7. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 8. Benzaldehyde, 2-methyl- [webbook.nist.gov]
- 9. Benzaldehyde, 3-(4-methoxyphenoxy)- [webbook.nist.gov]
- 10. Benzaldehyde, 3-methoxy- [webbook.nist.gov]
- 11. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 12. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 13. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde: Traditional Ullmann Condensation versus Modern Buchwald-Hartwig Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Methoxyphenoxy)benzaldehyde is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth comparison of the traditional Ullmann condensation and the modern Buchwald-Hartwig C-O coupling for the synthesis of this diaryl ether, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.
Introduction: The Challenge of Diaryl Ether Synthesis
The formation of the C-O bond between two aromatic rings is a cornerstone of organic synthesis. However, this transformation can be challenging due to the relatively low reactivity of aryl halides and phenols. Historically, the Ullmann condensation has been the workhorse for this reaction, but it often requires harsh conditions. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling, has provided a milder and more versatile alternative.
A key consideration in the synthesis of this compound is the presence of the reactive aldehyde functionality. Under the basic conditions often employed in both Ullmann and Buchwald-Hartwig reactions, the aldehyde group can undergo undesirable side reactions, such as aldol condensation or Cannizzaro reactions. Therefore, a prudent synthetic strategy involves a three-step sequence:
-
Protection: The aldehyde group is converted into a more stable functional group, typically an acetal.
-
Coupling: The crucial C-O bond is formed via either the Ullmann condensation or the Buchwald-Hartwig coupling.
-
Deprotection: The protecting group is removed to regenerate the aldehyde functionality.
This guide will focus on the comparative analysis of the coupling step, as it represents the core difference between the traditional and modern synthetic routes.
Traditional Approach: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[1] In the context of synthesizing this compound, a plausible traditional route would involve the coupling of 3-bromobenzaldehyde ethylene acetal with guaiacol (2-methoxyphenol).
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then reductively eliminates the diaryl ether product, regenerating the copper(I) catalyst.
Experimental Protocol: A Representative Ullmann Synthesis
The following protocol is based on established procedures for the synthesis of analogous diaryl ethers, such as 3-phenoxybenzaldehyde.[2][3]
Step 1: Protection of 3-Bromobenzaldehyde
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated to yield 3-bromobenzaldehyde ethylene acetal.
Step 2: Ullmann Condensation
-
A mixture of 3-bromobenzaldehyde ethylene acetal (1.0 eq), guaiacol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., 5-10 mol% CuI) in a high-boiling polar aprotic solvent (e.g., DMF or diglyme) is heated to 120-190°C.[2]
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with aqueous base to remove excess guaiacol, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Step 3: Deprotection
-
The purified this compound ethylene acetal is dissolved in a mixture of acetone and aqueous hydrochloric acid.
-
The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated to afford the final product, this compound.
Modern Alternative: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, and its C-O coupling variant, is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and ethers.[4][5] This method generally offers milder reaction conditions, lower catalyst loadings, and a broader substrate scope compared to the Ullmann condensation.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
The following protocol is a plausible route based on general procedures for Buchwald-Hartwig C-O couplings.
Step 1: Protection of 3-Bromobenzaldehyde
This step is identical to the protection step in the traditional route.
Step 2: Buchwald-Hartwig C-O Coupling
-
An oven-dried Schlenk tube is charged with 3-bromobenzaldehyde ethylene acetal (1.0 eq), guaiacol (1.2 eq), a palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), a suitable phosphine ligand (e.g., 2-10 mol% Xantphos or BINAP), and a base (e.g., 1.5-2.0 eq Cs₂CO₃ or K₃PO₄).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C.
-
The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Deprotection
This step is identical to the deprotection step in the traditional route.
Performance Comparison: Ullmann vs. Buchwald-Hartwig
| Parameter | Traditional Ullmann Condensation | Modern Buchwald-Hartwig Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Often not required, but can improve yield (e.g., phenanthroline, N,N-dimethylglycine) | Essential (e.g., phosphine ligands like Xantphos, BINAP, RuPhos) |
| Temperature | High (typically 120-220°C)[2] | Moderate (typically 80-120°C) |
| Reaction Time | Often long (several hours to days) | Generally shorter (a few hours) |
| Yield | Variable, often moderate to good[6] | Generally good to excellent[7] |
| Substrate Scope | More limited; often requires activated aryl halides | Broader; tolerates a wider range of functional groups |
| Cost | Copper catalysts are generally less expensive | Palladium catalysts and phosphine ligands can be costly |
| Environmental Impact | High energy consumption, use of high-boiling solvents | Lower energy consumption, can sometimes be performed in greener solvents |
Conclusion and Future Outlook
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable methods for the synthesis of this compound, provided that a protection-deprotection strategy is employed for the aldehyde group.
The traditional Ullmann condensation remains a relevant method, particularly for large-scale synthesis where the cost of the catalyst is a major consideration. However, its drawbacks include harsh reaction conditions, which can limit its applicability to sensitive substrates and raise safety and environmental concerns.
The modern Buchwald-Hartwig C-O coupling offers significant advantages in terms of milder reaction conditions, shorter reaction times, higher yields, and a broader substrate scope. While the cost of the palladium catalyst and ligands can be higher, the overall efficiency and versatility of this method often make it the preferred choice for laboratory-scale synthesis and in the preparation of complex molecules where functional group tolerance is critical.
Future developments in this field will likely focus on the development of more active and stable copper-based catalysts that can operate under milder conditions, thus bridging the gap between the cost-effectiveness of the Ullmann reaction and the efficiency of the Buchwald-Hartwig coupling. Additionally, the exploration of catalytic systems that are tolerant of reactive functional groups, potentially eliminating the need for protection-deprotection steps, will continue to be a major goal in synthetic organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Comparing the reactivity of 3-(2-Methoxyphenoxy)benzaldehyde with other substituted benzaldehydes
An In-Depth Guide to the Reactivity of 3-(2-Methoxyphenoxy)benzaldehyde in Comparison to Other Substituted Benzaldehydes
Introduction: The Nuances of Aldehyde Reactivity
In the landscape of organic synthesis and drug development, the aldehyde functional group is a cornerstone, serving as a versatile precursor for a multitude of chemical transformations. The reactivity of an aromatic aldehyde, such as benzaldehyde, is not absolute. It is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. These substituents can either enhance or diminish the electrophilicity of the carbonyl carbon, thereby dictating the kinetics and outcome of reactions.[1]
This guide provides a comparative analysis of this compound, a molecule of interest in the synthesis of complex organic structures, against a spectrum of other substituted benzaldehydes. We will dissect the electronic character of its unique substituent and predict its reactivity in several key organic reactions, supported by established chemical principles and experimental data from analogous systems. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and similar reagents in their synthetic endeavors.
Dissecting the Substituent: The Electronic Nature of the 3-(2-Methoxyphenoxy) Group
To understand the reactivity of this compound, we must first analyze the electronic contribution of the substituent located at the meta-position of the benzaldehyde core. This substituent is a composite group with several features:
-
Ether Linkage (Phenoxy): The oxygen atom of the phenoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I) on the benzaldehyde ring. While it also possesses lone pairs capable of electron donation through resonance (+R), this effect is most pronounced at the ortho and para positions. From the meta-position, the resonance effect on the carbonyl group is negligible, meaning the inductive withdrawal is the dominant electronic interaction .
-
Methoxy Group: The methoxy group on the attached phenoxy ring is a strong electron-donating group to that ring. However, its electronic influence on the primary benzaldehyde ring is significantly attenuated by the intervening phenoxy system. Its primary role is to modulate the overall electron density of the substituent itself, but its direct impact on the aldehyde's carbonyl carbon is minimal.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methoxyphenoxy)benzaldehyde
For professionals engaged in the dynamic fields of chemical research and drug development, the lifecycle of a reagent extends far beyond its use in an experiment. The final step—disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(2-Methoxyphenoxy)benzaldehyde, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles involved.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the need for meticulous handling procedures. The primary risks are associated with direct contact and inhalation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
These classifications are the direct drivers of the subsequent safety and disposal protocols. The potential for skin, eye, and respiratory irritation underscores that this chemical must be managed within a framework of controlled access and containment.[2]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure is the cornerstone of safe laboratory practice.[3] This begins the moment a decision is made to designate a container of this compound as waste.
Engineering Controls: All handling of waste this compound must be conducted in a well-ventilated area.[1] The gold standard is a certified chemical fume hood, which serves to protect the user from inhaling potentially irritating vapors.[1][4]
Personal Protective Equipment (PPE): The selection of PPE is a direct response to the hazards identified in Section 1.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that are inspected for integrity before each use. This is non-negotiable, as direct contact causes skin irritation.[5]
-
Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. Given the classification as a serious eye irritant, the use of safety goggles is the more prudent choice to prevent splashes.[6]
-
Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.[4][7] Any clothing that becomes contaminated must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of any chemical is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[7][9] The cardinal rule is that hazardous chemicals must never be poured down the drain or placed in standard trash.[4][10] The only acceptable route is through your institution's designated Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4]
The following diagram and protocol outline the decision-making process for preparing this chemical for EHS pickup.
Caption: Disposal Decision Workflow for this compound.
Protocol Steps:
-
Waste Identification: Clearly identify the material to be disposed of. This includes surplus or expired reagent, solutions containing the compound, and any materials contaminated during its use.[11] A chemical becomes waste once you have determined it is no longer usable.[11]
-
Segregation (The Most Critical Step): Proper segregation prevents dangerous reactions and streamlines the disposal process for your EHS office.
-
Pure/Surplus Chemical: If possible, keep the chemical in its original, clearly labeled container.[12] If the original container is compromised, transfer the contents to a new, chemically compatible container (glass is appropriate) that can be tightly sealed.[7][13]
-
Solutions: Waste streams must be segregated. As this compound is a non-halogenated aromatic aldehyde, solutions containing it should be added to a designated "Non-Halogenated Organic Waste" container.[12] Causality: Mixing halogenated and non-halogenated wastes complicates the ultimate disposal method (e.g., fuel blending vs. incineration) and significantly increases costs.[12] Never mix incompatible waste types, such as acids with organic solvents.[13]
-
Contaminated Solids: Items such as disposable gloves, absorbent pads, and contaminated glassware are also considered hazardous waste.[7] These should be collected in a separate, clearly labeled container or heavy-duty plastic bag designated for solid chemical waste.[7]
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the waste, and kept tightly closed except when adding material.[12]
-
Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[7]
-
Label every waste container clearly with the words "Hazardous Waste" and a full chemical name of all components and their approximate concentrations.[7] Your institution's EHS department will provide specific hazardous waste tags for this purpose.
-
-
Storage: Store all waste containers in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[7] This area should have secondary containment (such as a spill tray) to contain any potential leaks.[13]
-
Arranging Disposal: Once your waste container is ready, follow your institution's specific procedures to request a pickup from the EHS department.[11]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital.
For a Small, Incidental Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[1][10]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[2][14]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area remains well-ventilated.[15]
When to Evacuate and Call EHS: A spill is no longer considered "incidental" if it involves a large quantity, occurs in an unventilated area, or if you feel unsafe for any reason. In these cases, evacuate the area, secure it to prevent entry, and immediately contact your institution's emergency EHS number.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. aksci.com [aksci.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. news.mercedesscientific.com [news.mercedesscientific.com]
- 9. Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. carlroth.com [carlroth.com]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methoxyphenoxy)benzaldehyde
Welcome to your essential guide for the safe handling of 3-(2-Methoxyphenoxy)benzaldehyde. In the fast-paced environment of drug discovery and chemical research, our most critical asset is our team's safety. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for mitigating the risks associated with this aromatic aldehyde. Our philosophy is that true laboratory safety is not just about following rules, but understanding the chemical causality behind them. By understanding the 'why,' we empower ourselves to make smarter, safer decisions at the bench.
The guidance herein is synthesized from Safety Data Sheets (SDS) of structurally similar compounds, as specific toxicological data for this compound is not extensively published. This proactive approach, based on chemical analogy, establishes a robust and conservative safety margin.
Hazard Analysis: Understanding the Reactivity of this compound
To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of the molecule. This compound is an aromatic aldehyde with an ether linkage. The aldehyde functional group (–CHO) is the primary driver of its chemical reactivity and potential biological effects. Aldehydes are known for their reactivity and can cause irritation upon contact with skin, eyes, and the respiratory tract.[1]
Based on data from close structural analogs, we can anticipate the following hazards, categorized under the Globally Harmonized System (GHS):
| Hazard Class | GHS Hazard Code | Description | Causality Behind the Hazard |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | The electrophilic carbon of the aldehyde group can react with nucleophilic residues in skin proteins and other biomolecules, leading to an inflammatory response and irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] | The mucous membranes of the eyes are highly sensitive. Direct contact can lead to significant irritation, pain, and potential damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Inhalation of vapors or aerosols can irritate the sensitive lining of the respiratory tract, causing coughing and discomfort. |
Core PPE Requirements: A Multi-Layered Defense
Your PPE is the last line of defense between you and the chemical. Each component is chosen to counteract a specific hazard identified above.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling the compound.
-
Best Practice/High-Risk Scenarios: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles.
-
Justification: This protocol directly addresses the H319 "Causes serious eye irritation" hazard.[3][4][5] Standard safety glasses do not provide a seal and are insufficient to protect against splashes and vapors.
Hand Protection
-
Required Glove Type: Standard nitrile laboratory gloves (minimum thickness of 4 mil) are required for all handling operations.
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[6]
-
Justification: This is a primary control for preventing skin contact and mitigating the H315 "Causes skin irritation" hazard.[3] Nitrile provides good resistance to a wide range of organic compounds.
Body Protection
-
Standard Protocol: A flame-resistant (FR) laboratory coat, fully buttoned, is mandatory.
-
Enhanced Protocol: For operations involving significant quantities or a high splash potential, a chemically resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin.
-
Justification: This prevents incidental contact with skin on the arms and torso. Protective clothing is a standard requirement for handling irritant chemicals.[2]
Respiratory Protection
-
Primary Engineering Control: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[2][7] This is the most critical step in preventing respiratory exposure.
-
When Respirators are Required: In the absence of a functioning fume hood or during emergency situations like a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges would be the minimum requirement.[8][9]
-
Justification: This control directly mitigates the H335 "May cause respiratory irritation" hazard by containing vapors and aerosols at the source.[3]
Operational Plan: Integrating Safety into Your Workflow
Proper PPE usage is a process. Following a strict sequence for donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.
Pre-Handling Safety Checklist
-
Verify Fume Hood: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
-
Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves, before putting it on.
-
Review SDS: Always have the Safety Data Sheet for a similar compound readily accessible.[4]
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is designed to minimize the risk of contamination. The donning process prepares you for safe work, while the doffing process ensures you do not carry contaminants out of the work area.
Caption: PPE Donning and Doffing Workflow Diagram.
Safe Doffing (Removal) Protocol
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it's a disposable type.
-
Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.
Emergency and Disposal Plan
Preparedness is key to managing unexpected events safely.
Spill Response Protocol
| Spill Size | Containment & Cleanup | Required PPE (in addition to standard lab PPE) |
| Small Spill (<50 mL inside a fume hood) | Absorb with a chemical absorbent pad or vermiculite. Wipe the area clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.[2] | Double-glove with nitrile gloves. |
| Large Spill (>50 mL or any spill outside a fume hood) | Evacuate the immediate area. Alert laboratory personnel and management. Prevent the spill from entering drains.[3] If trained, contain the spill with absorbent booms and cover with absorbent material. | Air-purifying respirator with organic vapor cartridges, chemically resistant coveralls, and booties. |
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][10] |
Waste Disposal
All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[11]
-
Collect waste in a clearly labeled, sealed container.
-
Never mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][12]
Storage and Logistics
Proper storage is essential for maintaining chemical stability and preventing accidental exposure.
-
Container: Store in a tightly closed, properly labeled container.[2][6]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][4]
-
Compatibility: Store away from strong oxidizing agents.[2] Aldehydes are generally reactive and should be stored with care to maintain purity.[1]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within our scientific community.
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. aksci.com [aksci.com]
- 4. chemos.de [chemos.de]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. wcu.edu [wcu.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


